Diethyl (3-chloropropyl)malonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-(3-chloropropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOPYKKJFZHTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171987 | |
| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-43-2 | |
| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-chloropropyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical properties of Diethyl (3-chloropropyl)malonate
An In-depth Technical Guide to the Physical Properties of Diethyl (3-chloropropyl)malonate
This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols for its synthesis, and general methodologies for property determination.
Core Physical and Chemical Properties
This compound is a chemical compound with the molecular formula C10H17ClO4.[1][2] It is recognized in chemical databases by its CAS Number, 18719-43-2.[1][2][3] This compound is primarily utilized as an intermediate in various chemical syntheses.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound. These values are commonly cited in chemical literature and supplier specifications.
| Property | Value | Source |
| Molecular Formula | C10H17ClO4 | [1][2] |
| Molecular Weight | 236.69 g/mol | [1][2][3][4] |
| Boiling Point | 136 °C at 5 mmHg | [1][3] |
| Density | 1.101 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.443 | [1][3] |
| CAS Number | 18719-43-2 | [1][2][3] |
Experimental Protocols
While detailed experimental write-ups for the determination of each physical property of this specific malonate derivative are not extensively published, this section provides a typical synthesis protocol and outlines the standard methodologies used to measure such properties.
Synthesis of this compound
A representative synthesis involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane using a base such as nano-K2CO3 in ethanol.
Materials:
-
Diethyl malonate (1.0 mol, 160.2 g)
-
1-bromo-3-chloropropane (1.1 mol, 173.2 g)
-
Nano-K2CO3 (1.3 mol, 179.7 g)
-
Absolute ethanol (500 mL)
Procedure:
-
A solution of diethyl malonate and 1-bromo-3-chloropropane in absolute ethanol is prepared in a round-bottomed flask.
-
The flask is equipped with a water-cooled reflux condenser and a thermometer.
-
Nano-K2CO3 is added to the mixture.
-
The mixture is heated to 65 °C on an oil bath and stirred for 8 hours.
-
The reaction progress is monitored by Gas Chromatography (GC).
-
Upon completion, the mixture is filtered to remove the solid base.
-
The filtrate is then distilled to isolate the final product, this compound.
Methodologies for Physical Property Determination
The following are general, well-established protocols for determining the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities, the Thiele tube method is commonly employed.
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
This assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]
Density Measurement
The density of a liquid can be determined by measuring the mass of a known volume of the substance.
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.
-
A specific volume of the liquid is added to the graduated cylinder, and the volume is precisely recorded.
-
The combined mass of the graduated cylinder and the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is then calculated by dividing the mass of the liquid by its volume.[6][7][8][9]
Refractive Index Measurement
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is temperature and wavelength-dependent. An Abbe refractometer is a common instrument for this measurement.
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.
-
The refractive index is then read from the instrument's scale.[10][11] The temperature at which the measurement is taken should also be recorded.[10]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. vernier.com [vernier.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. homesciencetools.com [homesciencetools.com]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. athabascau.ca [athabascau.ca]
- 11. docsity.com [docsity.com]
An In-depth Technical Guide to Diethyl (3-chloropropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the chemical properties of Diethyl (3-chloropropyl)malonate, a compound of interest in various synthetic applications. This document summarizes its core molecular data and presents its chemical structure for easy reference.
Molecular Data Summary
The fundamental molecular and physical properties of this compound are detailed below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇ClO₄ | [1][2] |
| Linear Formula | Cl(CH₂)₃CH(CO₂C₂H₅)₂ | |
| Molecular Weight | 236.69 g/mol | [2] |
| IUPAC Name | diethyl 2-(3-chloropropyl)propanedioate | [1][2] |
| CAS Number | 18719-43-2 | [1][2] |
Chemical Structure Visualization
To facilitate a deeper understanding of its chemical reactivity and spatial arrangement, the two-dimensional structure of this compound is provided below. This visualization is crucial for mechanistic interpretations and molecular modeling studies.
Caption: 2D structure of this compound.
References
Synthesis of Diethyl (3-chloropropyl)malonate from Diethyl Malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl (3-chloropropyl)malonate, a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The document details the underlying chemical principles, presents key quantitative data, and provides detailed experimental protocols for its preparation from diethyl malonate.
Introduction
The alkylation of diethyl malonate is a cornerstone of carbanion chemistry, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. The synthesis of this compound involves the nucleophilic substitution of a halide by the enolate of diethyl malonate. The resulting product, possessing a reactive chloropropyl chain, is a versatile intermediate for subsequent cyclization reactions and further functionalization. This guide explores two synthetic approaches for this conversion: a traditional method employing sodium ethoxide as a base and a more recent method utilizing nano-sized potassium carbonate.
Reaction Scheme and Mechanism
The fundamental reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking an electrophilic source of the 3-chloropropyl group, typically 1-bromo-3-chloropropane, in an SN2 reaction. The choice of base and reaction conditions can significantly influence the yield and purity of the final product.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound, with a focus on a method employing a nano-K2CO3 catalyst for which detailed data is available.
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 18719-43-2 | |
| Molecular Formula | C₁₀H₁₇ClO₄ | |
| Molecular Weight | 236.69 g/mol | |
| Boiling Point | 156-158 °C / 16 mmHg | [1] |
| Yield (nano-K₂CO₃ method) | 87.5% | [1] |
| ¹H NMR (500 MHz, CD₃OD) | δ 1.29 (t, J=7.0 Hz, 6H), 1.81-1.87 (m, 2H), 2.01-2.06 (m, 2H), 3.48 (t, J=7.5 Hz, 1H), 3.63 (t, J=6.5 Hz, 2H), 4.19-4.26 (m, 4H) | [1] |
| ¹³C NMR (125 MHz, CD₃OD) | δ 14.5, 27.2, 31.3, 45.2, 49.3, 62.5, 170.7 | [1] |
Note: Specific yield and detailed spectroscopic data for the synthesis of this compound using the sodium ethoxide method were not explicitly available in the surveyed literature, though it is a widely recognized general method for malonate alkylation.
Experimental Protocols
Method 1: Synthesis using Nano-K₂CO₃ Catalyst[1]
This protocol details a high-yield synthesis of this compound using a nano-sized potassium carbonate catalyst.
Materials:
-
Diethyl malonate (1.0 mol, 160.2 g)
-
1-Bromo-3-chloropropane (1.1 mol, 173.2 g)
-
Nano-K₂CO₃ (1.3 mol, 179.7 g)
-
Absolute ethanol (500 mL)
-
Round-bottomed flask
-
Water-cooled reflux condenser
-
Thermometer
-
Oil bath
-
Stirrer
Procedure:
-
To a round-bottomed flask equipped with a water-cooled reflux condenser and a thermometer, add nano-K₂CO₃ (1.3 mol, 179.7 g).
-
Prepare a solution of diethyl malonate (1.0 mol, 160.2 g) and 1-bromo-3-chloropropane (1.1 mol, 173.2 g) in absolute ethanol (500 mL).
-
Add the solution of diethyl malonate and 1-bromo-3-chloropropane to the round-bottomed flask containing the nano-K₂CO₃.
-
Heat the mixture to 65 °C using an oil bath and stir for 8 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, filter the reaction mixture.
-
Distill the filtrate to collect the product, this compound.
Method 2: Generalized Synthesis using Sodium Ethoxide
This protocol provides a general procedure for the alkylation of diethyl malonate using sodium ethoxide, a traditional and widely used method. Specific quantities and reaction times may require optimization.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
1-Bromo-3-chloropropane
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas. Stir until all the sodium has dissolved.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via a dropping funnel with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 1-bromo-3-chloropropane dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: After the addition of 1-bromo-3-chloropropane, heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation.
Mandatory Visualizations
Reaction Pathway
References
An In-depth Analysis of the ¹H and ¹³C NMR Spectra of Diethyl (3-chloropropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl (3-chloropropyl)malonate. This compound, with the chemical formula Cl(CH₂)₃CH(CO₂C₂H₅)₂, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.
Molecular Structure and NMR Assignments
The structure of this compound contains several distinct proton and carbon environments, leading to a well-resolved NMR spectrum. The key to interpreting the spectra lies in understanding the chemical environment of each nucleus and the interactions between them.
Diethyl (3-chloropropyl)malonate structural information and SMILES string
This guide provides comprehensive structural, physical, and synthetic information for Diethyl (3-chloropropyl)malonate, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Structural Information and Identifiers
This compound is a derivative of malonic acid, featuring a 3-chloropropyl group attached to the α-carbon. It is a key intermediate in various organic syntheses.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇ClO₄ | [1][2][5] |
| Molecular Weight | 236.69 g/mol | [1][3][4] |
| Density | 1.101 g/mL at 25 °C | [3][4] |
| Boiling Point | 136 °C at 5 mmHg | [3][4] |
| Refractive Index | n20/D 1.443 | [3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Assay Purity | 97% - 98% | [2][3][4][5] |
Synthesis Experimental Protocol
The synthesis of this compound is typically achieved via the alkylation of diethyl malonate. This process involves the formation of a nucleophilic enolate from diethyl malonate, which then displaces a halide from an appropriate alkylating agent in an Sₙ2 reaction.[5][6][7]
Objective: To synthesize this compound by alkylating diethyl malonate with 1-bromo-3-chloropropane.
Materials:
-
Diethyl malonate
-
1-bromo-3-chloropropane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
2 M Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal (1.0 eq) in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen) to prepare a fresh solution of sodium ethoxide.[1][4]
-
Enolate Formation: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.0 eq) dropwise to the stirred sodium ethoxide solution. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.[4][5]
-
Alkylation: Add 1-bromo-3-chloropropane (1.0-1.1 eq) dropwise to the enolate solution. The reaction is often exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[4]
-
Extraction: Add deionized water to the residue to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).[4]
-
Washing and Drying: Combine the organic layers. Wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][4]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude this compound by vacuum distillation to obtain the final product.[1][4]
Visualizations
Chemical Structure:
Caption: 2D Structure of this compound.
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
References
A Technical Guide to the Solubility of Diethyl (3-chloropropyl)malonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl (3-chloropropyl)malonate, a key intermediate in various organic syntheses. While specific quantitative solubility data in common organic solvents is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for determining solubility, and offers a framework for data presentation. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary tools to assess the solubility of this compound for their specific applications.
Introduction
This compound (CAS No: 18719-43-2) is a diester of malonic acid with the linear formula Cl(CH₂)₃CH(CO₂C₂H₅)₂. It serves as a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes (such as crystallization and chromatography), and formulation development.
Physicochemical Properties:
-
Molecular Weight: 236.69 g/mol [2]
-
Appearance: Colorless liquid[1]
-
Boiling Point: 136 °C at 5 mmHg
-
Density: 1.101 g/mL at 25 °C
-
Refractive Index: n20/D 1.443
Principles of Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[3]. This compound possesses both polar (ester and chloro functional groups) and non-polar (alkyl chain) characteristics, suggesting it will exhibit varying degrees of solubility in a range of organic solvents.
Intermolecular forces such as dipole-dipole interactions and van der Waals forces play a significant role. The ester groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents[4]. However, the overall polarity and molecular size will dictate its miscibility with solvents of different polarities.
Quantitative Solubility Data
A thorough review of the existing scientific literature did not yield specific quantitative data on the solubility of this compound in common organic solvents. To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility data.
Table 1: Experimental Solubility of this compound
| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) at 25°C | Observations |
| Ethanol | C₂H₅OH | 24.3 | Data to be determined | |
| Methanol | CH₃OH | 32.7 | Data to be determined | |
| Acetone | C₃H₆O | 20.7 | Data to be determined | |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Data to be determined | |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Data to be determined | |
| Dichloromethane | CH₂Cl₂ | 9.1 | Data to be determined | |
| Chloroform | CHCl₃ | 4.8 | Data to be determined | |
| Toluene | C₇H₈ | 2.4 | Data to be determined | |
| Hexane | C₆H₁₄ | 1.9 | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a standard and reliable approach for generating quantitative solubility data[5][6][7].
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Oven for drying
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved solute settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed collection vial.
-
Solvent Evaporation: Place the collection vial with the saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling
This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation[1][2]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All experimental procedures should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS)[1].
Conclusion
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Malonic acid, 3-chloropropyl-, diethyl ester | C10H17ClO4 | CID 140413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. chem.ws [chem.ws]
An In-depth Technical Guide to the Chemical Reactivity of the Chloropropyl Group in Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the chloropropyl group in malonic esters, with a focus on its applications in synthetic chemistry. The unique positioning of the electrophilic chloropropyl moiety and the nucleophilic character of the malonic ester backbone allows for a diverse range of chemical transformations, primarily intramolecular cyclization and intermolecular substitution reactions. This document details the underlying mechanisms, provides quantitative data, and outlines experimental protocols for these key reactions.
Core Principles of Reactivity
The chemical behavior of chloropropyl malonic esters is governed by two main features:
-
The Acidic α-Hydrogen: The methylene proton situated between the two ester carbonyl groups of the malonic ester is acidic (pKa ≈ 13 in DMSO). This allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile.
-
The Electrophilic γ-Carbon: The carbon atom bonded to the chlorine atom in the chloropropyl group is electrophilic and susceptible to nucleophilic attack.
This duality allows for a rich and varied reaction chemistry, making chloropropyl malonic esters valuable intermediates in the synthesis of cyclic compounds and other functionalized molecules.
Intramolecular Cyclization: Synthesis of Cyclobutane Derivatives
One of the most well-documented and synthetically useful reactions of diethyl (3-chloropropyl)malonate is its intramolecular cyclization to form diethyl 1,1-cyclobutanedicarboxylate. This reaction proceeds via an intramolecular SN2 mechanism, where the malonate enolate attacks the electrophilic γ-carbon of the chloropropyl group, displacing the chloride ion to form a four-membered ring.
The efficiency of this cyclization is highly dependent on the reaction conditions, particularly the choice of base and solvent.
Reaction Mechanism: Intramolecular Cyclization
The general mechanism for the intramolecular cyclization is as follows:
-
Deprotonation: A base abstracts the acidic α-hydrogen of the this compound to form a carbanion (enolate).
-
Intramolecular Nucleophilic Attack: The resulting enolate attacks the γ-carbon of the chloropropyl chain in an intramolecular SN2 fashion.
-
Ring Closure: The chloride ion is displaced, leading to the formation of the cyclobutane ring.
Caption: Mechanism of intramolecular cyclization.
Quantitative Data: Intramolecular Cyclization
The yield of diethyl 1,1-cyclobutanedicarboxylate is influenced by the choice of base, solvent, and temperature. The following table summarizes reported yields under various conditions.
| Base | Solvent | Temperature | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | Reflux | 53-55 | [1] |
| Sodium Ethoxide | Ethanol/Benzene | - | Claimed increase | [1] |
| Potassium Carbonate (nano) | Ethanol | 65 °C | 87.5 (for Diethyl 2-(3-chloropropyl)malonate) | [2] |
| Potassium Carbonate / Tetrabutylammonium Bromide | DMF | 20 °C | 89 (for cyclopropane derivative from 1,2-dibromoethane) | [3] |
Note: The yield of 87.5% is for the formation of the starting material, diethyl 2-(3-chloropropyl)malonate, not the cyclization product. The 89% yield is for a related cyclopropanation, indicating the potential for high efficiency with this base/catalyst system.
A significant side reaction in this synthesis is the intermolecular reaction between the enolate and another molecule of the starting material or the alkylating agent used to prepare it, which can lead to the formation of tetraesters.[3][4] Careful control of stoichiometry and reaction conditions can help to minimize the formation of these byproducts.[5]
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate[1]
This protocol is adapted from Organic Syntheses.
Materials:
-
Diethyl malonate
-
1-Bromo-3-chloropropane (or trimethylene chlorobromide)
-
Sodium
-
Absolute Ethanol
-
Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 g atoms) of freshly cut sodium to 2.5 L of absolute ethanol.
-
Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.
-
Reaction: Heat the diethyl malonate mixture to 80°C and vigorously stir while slowly adding the sodium ethoxide solution. The addition rate should be controlled to maintain a smooth reflux (approximately 1.5 hours).
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.
-
Work-up:
-
Remove the ethanol by distillation.
-
Cool the reaction mixture and add 900 mL of cold water.
-
Separate the organic layer and extract the aqueous layer with three 500-mL portions of ether.
-
Combine the organic layer and ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure. The product, diethyl 1,1-cyclobutanedicarboxylate, is collected at 91-96°C/4 mm. The reported yield is 320-330 g (53-55%).[1]
Caption: Experimental workflow for cyclization.
Intermolecular Substitution Reactions
The chloropropyl group in this compound can also react with various external nucleophiles in an intermolecular fashion. This allows for the introduction of a wide range of functional groups at the γ-position of the malonic ester.
Reaction with Amines: Synthesis of Piperidine Derivatives
The reaction of this compound with primary amines can lead to the formation of N-substituted piperidine-3,3-dicarboxylic acid diethyl esters through a tandem N-alkylation and subsequent intramolecular cyclization.
Caption: Reaction with a primary amine.
Experimental Protocol: General Procedure for Reaction with Amines
A general procedure for the reaction of a haloalkylmalonate with an amine involves dissolving the reactants in a suitable solvent, often with the addition of a non-nucleophilic base to scavenge the HCl produced.
-
Dissolve this compound and 1.1 equivalents of the desired amine in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Other Nucleophiles
The chloropropyl group can react with a variety of other nucleophiles, including:
-
Thiols: In the presence of a base, thiols can displace the chloride to form γ-thioether substituted malonic esters.
-
Azide Ion: Sodium azide can be used to introduce an azido group, which can then be further functionalized, for example, through click chemistry or reduction to an amine.
Experimental Protocol: General Procedure for Reaction with Sodium Azide
Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.
-
Dissolve this compound in a polar aprotic solvent such as DMF.
-
Add a slight excess of sodium azide.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Elimination Reactions
Under strongly basic conditions, particularly with sterically hindered bases, elimination of HCl from the chloropropyl group to form an allyl or cyclopropyl group can be a competing reaction pathway. However, specific studies detailing the conditions that favor elimination over substitution for this compound are not extensively documented in the reviewed literature. Generally, higher reaction temperatures and the use of non-nucleophilic, sterically hindered bases would be expected to favor elimination.
Summary and Outlook
The chloropropyl group in malonic esters provides a versatile handle for a range of chemical transformations. The intramolecular cyclization to form cyclobutane derivatives is a well-established and high-yielding reaction, with detailed protocols available. Intermolecular substitution reactions with a variety of nucleophiles, such as amines, thiols, and azides, offer a pathway to a diverse array of functionalized malonic esters, which are valuable building blocks in organic synthesis. While elimination reactions are a theoretical possibility, their practical application in this specific system requires further investigation. The choice of reaction conditions, particularly the base and solvent, is crucial in directing the reactivity towards the desired outcome. This guide provides a solid foundation for researchers and drug development professionals to harness the synthetic potential of chloropropyl malonic esters.
References
Key chemical reactions involving Diethyl (3-chloropropyl)malonate
An In-depth Technical Guide on the Core Chemical Reactions Involving Diethyl (3-chloropropyl)malonate
Introduction
This compound is a pivotal intermediate in organic synthesis, particularly valued for its role as a precursor to cyclobutane derivatives. Its structure incorporates a reactive methylene group characteristic of malonic esters, and a terminal alkyl chloride, which allows for a key intramolecular cyclization reaction. This guide provides a detailed exploration of the synthesis and primary chemical transformations of this compound, offering insights into its reactivity and applications for researchers, scientists, and professionals in drug development. The focus will be on the intramolecular cyclization to form cyclobutane structures and the subsequent derivatization of these products, which are significant motifs in medicinal chemistry.
Synthesis of this compound
The primary method for synthesizing this compound is through the alkylation of diethyl malonate. This reaction utilizes a strong base to deprotonate the acidic α-carbon of diethyl malonate, generating a resonance-stabilized enolate. This nucleophilic enolate then reacts with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, in a standard SN2 reaction. The use of 1-bromo-3-chloropropane is strategic, as the bromide is a better leaving group than the chloride, allowing for selective alkylation at the brominated carbon while leaving the chloro group intact for subsequent reactions.
Reaction Pathway: Synthesis of this compound
Caption: Synthesis of this compound via alkylation.
Experimental Protocol: Synthesis of Diethyl 2-(3-chloropropyl)malonate
A typical procedure involves the slow addition of diethyl malonate and 1-bromo-3-chloropropane to a solution of sodium ethoxide in absolute ethanol.[1]
-
Preparation of Base: Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place the sodium ethoxide solution.
-
Alkylation: A mixture of diethyl malonate (1.0 mol) and 1-bromo-3-chloropropane (1.1 mol) is added dropwise to the stirred ethoxide solution at a temperature sufficient to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is heated under reflux for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The ethanol is removed under reduced pressure. Water is added to the residue to dissolve the sodium bromide salt, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | Diethyl malonate, 1-bromo-3-chloropropane, Sodium Ethoxide | [1] |
| Solvent | Absolute Ethanol | [1] |
| Temperature | 65 °C | [1] |
| Reaction Time | 8 hours | [1] |
| Yield | 87.5% | [1] |
Key Reaction: Intramolecular Cyclization
The most significant reaction of this compound is its base-mediated intramolecular cyclization to form diethyl 1,1-cyclobutanedicarboxylate.[2][3] This transformation is a classic example of the Perkin alicyclic synthesis.[4] The reaction proceeds by deprotonation of the α-carbon to form an enolate, which then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing it to form the stable four-membered ring.
Reaction Pathway: Intramolecular Cyclization
References
Diethyl (3-chloropropyl)malonate safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data of Diethyl (3-chloropropyl)malonate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 18719-43-2), a valuable reagent in organic synthesis.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for the safe handling, storage, and use of the substance.
| Property | Value | Reference |
| Molecular Formula | C10H17ClO4 | [1] |
| Molecular Weight | 236.69 g/mol | [2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 136 °C at 5 mmHg | |
| Density | 1.101 g/mL at 25 °C | |
| Refractive Index | n20/D 1.443 | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Hazard Pictogram:
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and prevent incidents.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use of safety glasses with side-shields or chemical goggles is recommended.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.
-
Body Protection: Wear a lab coat.
Handling:
-
Avoid breathing vapors, mist, or gas.
-
Avoid contact with skin and eyes.
-
Use only in a well-ventilated area.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store in a combustible liquid storage area.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical:
-
In case of fire, carbon monoxide can be formed.[3]
Advice for Firefighters:
-
Wear self-contained breathing apparatus for firefighting if necessary.
Experimental Protocols
The hazard classifications of chemical substances are determined through standardized experimental protocols, often following guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD). While the specific experimental results for this compound are not detailed in the provided SDS, the methodologies for determining skin and eye irritation are generally based on the following OECD guidelines:
-
OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This test method uses a reconstituted human epidermis model to assess the potential of a substance to cause skin irritation. It evaluates cell viability after exposure to the test chemical. A reduction in viability below a certain threshold indicates an irritant potential.
-
OECD Guideline 492 (Reconstructed Human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage): This in vitro test uses a reconstructed human cornea-like epithelium to identify substances that do not cause sufficient eye irritation to require classification. It measures the cytotoxicity of a chemical to the corneal cells.
GHS Hazard Communication Workflow
The following diagram illustrates the logical workflow of the Globally Harmonized System (GHS) for classifying and communicating chemical hazards, a process that culminates in the information presented in a Safety Data Sheet.
Caption: GHS Hazard Identification and Communication Workflow.
References
A Comprehensive Technical Guide to the Safe Handling and Storage of Diethyl (3-chloropropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of Diethyl (3-chloropropyl)malonate (CAS No: 18719-43-2). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards.
GHS Hazard Classification:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]
Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C10H17ClO4 | [1] |
| Molecular Weight | 236.69 g/mol | [2] |
| CAS Number | 18719-43-2 | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Boiling Point | 136 °C at 5 mmHg | [2] |
| Density | 1.101 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.443 | [2] |
| Storage Class Code | 10 - Combustible liquids | [2] |
Safe Handling Protocols
Proper handling procedures are essential to minimize exposure and prevent accidents.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[1][2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[2][3]
General Hygiene Practices
-
Do not breathe vapors or mist.
-
Wash hands thoroughly after handling the substance and before eating, drinking, or smoking.[1][3]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Storage Precautions
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Recommended storage is at room temperature.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
-
Container Integrity: Ensure containers are properly labeled and kept sealed when not in use.
Experimental Protocols: Spill and Exposure Management
Detailed procedures for managing spills and exposures are critical for a rapid and effective response.
Accidental Release Measures (Spills)
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Personal Protection: Responders must wear appropriate PPE as outlined in Section 3.2.
First-Aid Measures
-
General Advice: If symptoms persist, seek medical attention.[1][3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3] Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][3]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Visualizations
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Chemical Handling.
Chemical Incompatibility
This diagram illustrates the primary incompatibility of this compound.
Caption: Chemical Incompatibility Diagram.
References
A Technical Guide to Diethyl (3-chloropropyl)malonate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Diethyl (3-chloropropyl)malonate, a key reagent in synthetic organic chemistry. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its use, with a focus on applications relevant to research and drug development.
Introduction
This compound is a diester of malonic acid characterized by a propyl chain bearing a terminal chlorine atom. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the formation of carbocyclic and heterocyclic ring systems. Its reactivity, stemming from the acidic methylene protons and the electrophilic chloropropyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents.
Commercial Availability
This compound is readily available for research purposes from several major chemical suppliers. The typical purity offered is around 97-98%. Researchers can procure this compound from the following reputable vendors:
-
Sigma-Aldrich (Merck): A prominent supplier offering the compound with a purity of 97%.
-
Fisher Scientific (Thermo Scientific Chemicals): Provides this compound with a purity of 98%.[1]
-
Oakwood Chemical: Lists the compound with a purity of 98%.[2]
-
Amerigo Scientific: A distributor specializing in life science reagents that supplies this compound.[3]
-
CP Lab Safety: Offers the compound at a minimum purity of 97%.[4]
When ordering, it is crucial to consult the supplier's specific product information for the most up-to-date specifications, available quantities, and lead times.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, proper storage, and effective use in experimental setups. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18719-43-2 | [1] |
| Molecular Formula | C₁₀H₁₇ClO₄ | [1][3] |
| Molecular Weight | 236.69 g/mol | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | 136 °C at 5 mmHg | |
| Density | 1.101 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.443 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Purity | Typically 97% or 98% | [1][4] |
Solubility: While specific quantitative solubility data in a wide range of organic solvents is not extensively published, based on its structure and the properties of similar malonic esters, this compound is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane.
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CD₃OD): δ 4.26 – 4.19 (m, 4H), 3.63 (t, J = 6.5 Hz, 2H), 3.48 (t, J = 7.5 Hz, 1H), 2.06 – 2.01 (m, 2H), 1.87 – 1.81 (m, 2H), 1.29 (t, J = 7.0 Hz, 6H).[6]
-
¹³C NMR (125 MHz, CD₃OD): δ 170.7, 62.5, 49.3, 45.2, 31.3, 27.2, 14.5.[6]
Experimental Protocols
This compound is a key substrate in malonic ester synthesis, which is a versatile method for preparing carboxylic acids and their derivatives. The presence of the 3-chloropropyl group allows for intramolecular cyclization reactions to form cyclobutane derivatives.
Synthesis of this compound
A typical laboratory-scale synthesis of this compound involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane.
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a thermometer, add nano-K₂CO₃ (1.3 mol, 179.7 g) and a solution of diethyl malonate (1.0 mol, 160.2 g) and 1-bromo-3-chloropropane (1.1 mol, 173.2 g) in absolute ethanol (500 mL).[6]
-
Heat the mixture to 65 °C in an oil bath and stir for 8 hours.[6]
-
Monitor the reaction progress by gas chromatography (GC).[6]
-
Upon completion, filter the mixture and distill the filtrate to obtain the product.[6]
This procedure yields Diethyl 2-(3-chloropropyl)malonate with a reported yield of 87.5% and a boiling point of 156-158 °C at 16 mmHg.[6]
Intramolecular Cyclization to form Cyclobutane-1,1-dicarboxylic Acid
A primary application of this compound is in the synthesis of cyclobutane derivatives through intramolecular cyclization. This is typically achieved by treating the compound with a strong base to generate a carbanion, which then displaces the terminal chloride.
Conceptual Workflow:
-
Enolate Formation: this compound is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The base abstracts a proton from the acidic methylene group to form a resonance-stabilized enolate.
-
Intramolecular Alkylation (Cyclization): The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom within the same molecule, leading to the formation of a cyclobutane ring.
-
Hydrolysis and Decarboxylation: The resulting diethyl cyclobutane-1,1-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid using aqueous base followed by acidification. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding cyclobutanecarboxylic acid.
dot
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound [oakwoodchemical.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Malonic acid, 3-chloropropyl-, diethyl ester | C10H17ClO4 | CID 140413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Diethyl (3-chloropropyl)malonate: A Versatile Building Block in Organic Synthesis
A comprehensive overview of the applications of diethyl (3-chloropropyl)malonate, a key intermediate in the synthesis of cyclopropane derivatives and other valuable organic compounds.
This compound is a substituted malonic ester that serves as a versatile precursor in various organic transformations. Its unique structure, featuring a reactive methylene group and a terminal chloroalkane, allows for a range of chemical manipulations, making it a valuable tool for researchers, scientists, and professionals in drug development and materials science. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of cyclopropane derivatives and other heterocyclic systems.
Core Applications: Synthesis of Cyclopropane Derivatives
The most prominent application of this compound lies in the synthesis of cyclopropane-1,1-dicarboxylic acid diethyl ester and its derivatives. This transformation is typically achieved through an intramolecular cyclization reaction, a type of Michael Initiated Ring Closure (MIRC), where the acidic proton of the malonate is abstracted by a base, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the chlorine atom.
This intramolecular cyclization is a robust and efficient method for the construction of the sterically strained but synthetically valuable cyclopropane ring. The resulting cyclopropane-1,1-dicarboxylic acid esters are important intermediates in the synthesis of a variety of bioactive molecules and functional materials.
Experimental Protocols for Cyclopropanation
Base-Mediated Intramolecular Cyclization:
A common method for the synthesis of diethyl cyclopropane-1,1-dicarboxylate from this compound involves the use of a base to facilitate the intramolecular SN2 reaction.
Protocol:
-
Enolate Formation: this compound is treated with a suitable base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide (DMF). The base abstracts the acidic α-hydrogen of the malonate to form a resonance-stabilized enolate.
-
Intramolecular Alkylation (SN2): The generated enolate then acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming the three-membered cyclopropane ring.
-
Workup: The reaction mixture is typically worked up by removing the solvent, followed by extraction and purification of the desired diethyl cyclopropane-1,1-dicarboxylate.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 1 | DMF | 20 | 16 | 89 | [1] |
| Potassium Carbonate | 2.47 | |||||
| Tetrabutylammonium Bromide | 0.0047 |
Table 1: Representative conditions for the synthesis of diethyl cyclopropane-1,1-dicarboxylate from this compound.
Synthesis of this compound
The starting material itself is typically synthesized via the alkylation of diethyl malonate with a suitable three-carbon electrophile containing a chlorine atom, such as 1-bromo-3-chloropropane.
Experimental Protocol for Synthesis
Alkylation of Diethyl Malonate:
A typical laboratory-scale synthesis of this compound involves the reaction of diethyl malonate with 1-bromo-3-chloropropane in the presence of a base.
Protocol:
-
A solution of diethyl malonate (1.0 mol) and 1-bromo-3-chloropropane (1.1 mol) in absolute ethanol (500 mL) is prepared in a round-bottomed flask.
-
Nano-K2CO3 (1.3 mol) is added to the solution.
-
The mixture is heated to 65 °C and stirred for 8 hours.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the mixture is filtered, and the product is isolated by distillation.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl malonate | 1.0 | Absolute Ethanol | 65 | 8 | 87.5 | [2] |
| 1-Bromo-3-chloropropane | 1.1 | |||||
| Nano-K2CO3 | 1.3 |
Table 2: Synthesis of Diethyl 2-(3-chloropropyl)malonate.
Other Potential Applications
While the synthesis of cyclopropanes is the most well-documented application, the chemical structure of this compound allows for other synthetic transformations. The presence of the terminal chloride and the active methylene group makes it a potential precursor for the synthesis of various heterocyclic compounds, such as substituted piperidines or other ring systems, through reactions with appropriate nucleophiles. However, detailed literature on these alternative applications is less common.
Visualizing the Synthesis
The synthesis of this compound and its subsequent intramolecular cyclization to form diethyl cyclopropane-1,1-dicarboxylate can be represented by the following workflow.
The reaction mechanism for the intramolecular cyclization involves the formation of a carbanion intermediate.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary application is in the efficient construction of cyclopropane rings through a base-mediated intramolecular cyclization. The resulting diethyl cyclopropane-1,1-dicarboxylate is a key building block for more complex molecules with potential applications in medicinal chemistry and materials science. The straightforward synthesis of this compound from readily available starting materials further enhances its utility in research and development. While other applications are conceivable, its role as a precursor to cyclopropanes remains its most significant contribution to the field of organic chemistry.
References
Methodological & Application
Application Notes and Protocols: Diethyl (3-chloropropyl)malonate in Cyclization Reactions for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of diethyl (3-chloropropyl)malonate as a versatile building block for the synthesis of carbocyclic and heterocyclic compounds, which are valuable intermediates in drug discovery and development.
Introduction
This compound is a highly useful C6-bifunctional reagent. Its structure incorporates an active methylene group, readily deprotonated to form a nucleophilic carbanion, and a terminal alkyl chloride, which can act as an electrophile. This dual reactivity allows for efficient intramolecular and intermolecular cyclization reactions, leading to the formation of valuable four- and six-membered ring systems. These scaffolds, particularly piperidines, are prevalent in a wide array of pharmaceuticals and biologically active molecules.
Intramolecular Cyclization: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
The intramolecular cyclization of this compound provides a direct route to the cyclobutane ring system, a structural motif present in several bioactive compounds. The reaction proceeds via the formation of a carbanion at the active methylene position, followed by an intramolecular SN2 reaction that displaces the chloride.
Reaction Scheme
Caption: Intramolecular cyclization of this compound.
Experimental Protocol
This protocol is adapted from the analogous synthesis using 1,3-dihalopropanes.[1][2]
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.05 eq.) to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) dropwise at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation to obtain pure diethyl cyclobutane-1,1-dicarboxylate.
Quantitative Data
| Product | Base | Solvent | Yield (%) | Boiling Point (°C/mmHg) | Reference |
| Diethyl cyclobutane-1,1-dicarboxylate | Sodium Ethoxide | Ethanol | 53-55 | 91-96 / 4 | [1] |
Intermolecular Cyclization: Synthesis of N-Substituted Piperidine-3-carboxylates
The reaction of this compound with primary amines is a powerful method for the synthesis of N-substituted piperidine-3-carboxylate derivatives. This transformation proceeds through an initial intermolecular SN2 reaction, where the amine displaces the chloride, followed by an intramolecular cyclization to form the piperidine ring.
General Reaction Scheme
Caption: Synthesis of N-substituted piperidines.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, or an alkylamine)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., acetonitrile, DMF, or ethanol)
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in the chosen solvent.
-
Addition of Base: Add the base (2.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary depending on the amine and solvent used.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-substituted piperidine-3-carboxylate.
Quantitative Data for N-Substituted Piperidine Synthesis
| Primary Amine (R-NH2) | Product | Base | Solvent | Yield (%) | Reference |
| Benzylamine | Ethyl 1-benzylpiperidine-3-carboxylate | K2CO3 | Acetonitrile | Moderate to Good | General method, specific data not found |
| Aniline | Ethyl 1-phenylpiperidine-3-carboxylate | K2CO3 | DMF | Moderate to Good | General method, specific data not found |
| n-Butylamine | Ethyl 1-(n-butyl)piperidine-3-carboxylate | Et3N | Ethanol | Moderate to Good | General method, specific data not found |
Synthesis of the Starting Material: this compound
The starting material for these cyclization reactions can be readily prepared by the alkylation of diethyl malonate with 1-bromo-3-chloropropane.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol[3]
Materials:
-
Diethyl malonate
-
1-Bromo-3-chloropropane
-
Nano-K2CO3 (or anhydrous potassium carbonate)
-
Absolute ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add nano-K2CO3 (1.3 eq.).
-
Addition of Reagents: Add a solution of diethyl malonate (1.0 eq.) and 1-bromo-3-chloropropane (1.1 eq.) in absolute ethanol.
-
Reaction: Heat the mixture to 65 °C and stir for 8 hours. Monitor the reaction by GC.
-
Workup: After the reaction is complete, filter the mixture and distill the filtrate to obtain the product.
Quantitative Data
| Product | Base | Solvent | Yield (%) | Boiling Point (°C/mmHg) | Reference |
| This compound | Nano-K2CO3 | Ethanol | 87.5 | 156-158 / 16 | [3] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of cyclobutane and piperidine derivatives. The protocols outlined in these application notes provide robust methods for accessing these important scaffolds. The straightforward nature of these reactions, coupled with the commercial availability of the starting materials, makes this compound an attractive building block for medicinal chemistry and drug development programs. Further optimization of reaction conditions for the synthesis of N-substituted piperidines with a diverse range of amines is a promising area for future investigation.
References
Application Notes and Protocols: Intramolecular Cyclization of Diethyl (3-chloropropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the intramolecular cyclization of diethyl (3-chloropropyl)malonate to form diethyl 1,1-cyclobutanedicarboxylate. This reaction is a fundamental example of carbanion-mediated ring formation and is a key step in the synthesis of various important organic molecules.
Introduction
The intramolecular cyclization of this compound is a classic example of an intramolecular S\textsubscript{N}2 reaction, leading to the formation of a four-membered ring. The product, diethyl 1,1-cyclobutanedicarboxylate, is a valuable intermediate in organic synthesis, notably in the production of the anticancer drug Carboplatin.[1] The reaction typically proceeds by treating the starting material with a strong base to generate a malonate enolate, which then acts as an internal nucleophile to displace the chloride, forming the cyclobutane ring.
Reaction Mechanism and Workflow
The overall process begins with the alkylation of diethyl malonate with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane, to yield this compound. This intermediate is often not isolated and is cyclized in situ. The mechanism involves the following key steps:
-
Deprotonation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from this compound, forming a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The nucleophilic carbanion of the enolate attacks the electrophilic carbon bearing the chlorine atom in an intramolecular fashion.
-
Ring Closure: This S\textsubscript{N}2 displacement of the chloride ion results in the formation of the cyclobutane ring, yielding diethyl 1,1-cyclobutanedicarboxylate.
A potential side reaction is the intermolecular reaction between the enolate and another molecule of this compound, leading to the formation of oligomeric or polymeric byproducts.[2] To favor the intramolecular cyclization, the reaction is often carried out under high dilution conditions, although the provided protocols demonstrate successful synthesis at higher concentrations.
Reaction Scheme
Caption: Overall reaction scheme for the intramolecular cyclization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the product, diethyl 1,1-cyclobutanedicarboxylate.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [2][3] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| Boiling Point | 104-105 °C @ 12 mmHg | [1] |
| 91-96 °C @ 4 mmHg | [4] | |
| Density | 1.05 g/mL at 20 °C | [1] |
| 1.042-1.044 g/mL at 20 °C | [4] | |
| Refractive Index (n²⁵D) | 1.433-1.434 | [4] |
| Yield | 53-55% | [4] |
| ~50% (overall from diethyl allylmalonate) | [1][2] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses for the one-pot synthesis of diethyl 1,1-cyclobutanedicarboxylate.[4] This procedure combines the initial alkylation and the subsequent intramolecular cyclization.
Materials and Equipment:
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Inlet tube for solution addition
-
Heating mantle
-
Diethyl malonate
-
Trimethylene chlorobromide (or 1-bromo-3-chloropropane)
-
Absolute ethanol
-
Sodium metal
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a separate 5-L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol. It is crucial to maintain anhydrous conditions throughout this step.
-
Initial Reaction Setup: In the 5-L three-necked flask, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.
-
Addition of Base and Cyclization: Heat the mixture to 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution to the flask. The rate of addition should be controlled to maintain a smooth reflux (this typically takes about 1.5 hours).
-
Completion of Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.
-
Solvent Removal: Distill the ethanol from the reaction mixture. Continued stirring is necessary to prevent bumping.
-
Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halides. Separate the organic layer.
-
Extraction: Extract the aqueous layer with three 500-mL portions of ether.
-
Washing and Drying: Combine the organic layer and the ether extracts. Wash with 50 mL of saturated salt solution and dry over 100 g of anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the ether by distillation on a steam bath. The residue should be distilled under reduced pressure. Collect the fraction boiling at 91–96°C/4 mm. The expected yield of diethyl 1,1-cyclobutanedicarboxylate is 320–330 g (53–55%).
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Application Notes
-
Strictly Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions, as the presence of water will quench the sodium ethoxide and the malonate enolate, reducing the yield.[4]
-
Choice of Base and Solvent: Sodium ethoxide in ethanol is a common and effective base-solvent system for this reaction. Other strong bases like potassium carbonate in a polar aprotic solvent such as DMF have also been reported for similar alkylations of diethyl malonate.[2]
-
Alternative Starting Materials: While this protocol uses a dihaloalkane, an alternative approach involves the addition of hydrogen bromide to diethyl allylmalonate, followed by cyclization with sodium ethoxide.[1][2] This two-step method can help to avoid the formation of the dimeric side product.
-
Product Purity and Analysis: The purity of the final product can be assessed by gas chromatography (GC) and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5] The refractive index is also a good indicator of purity.[4][6]
-
Safety Precautions: This reaction involves the use of sodium metal, which is highly reactive and flammable. It should be handled with extreme care under an inert atmosphere. The solvents used are also flammable. Appropriate personal protective equipment should be worn, and the reaction should be conducted in a well-ventilated fume hood.
By following this detailed protocol and considering the accompanying application notes, researchers can effectively synthesize diethyl 1,1-cyclobutanedicarboxylate for its various applications in organic synthesis and drug development.
References
- 1. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl 1,1-cyclobutanedicarboxylate, 95% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols: Synthesis of Cyclobutane Derivatives Using Diethyl (3-chloropropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclobutane derivatives utilizing diethyl (3-chloropropyl)malonate. This method offers a reliable pathway to construct the cyclobutane ring, a structural motif of significant interest in medicinal chemistry and materials science.
Introduction
The synthesis of cyclobutane rings is a fundamental challenge in organic chemistry. One established method involves the intramolecular cyclization of a malonic ester derivative. This compound serves as a key precursor in a variation of the malonic ester synthesis for the formation of a four-membered ring. The process typically involves the deprotonation of the acidic α-hydrogen of the malonate, followed by an intramolecular nucleophilic substitution to displace the chloride and form the cyclobutane ring. Subsequent hydrolysis and decarboxylation can yield cyclobutanecarboxylic acid, a versatile building block for more complex molecules.
Reaction Scheme
The overall synthetic strategy involves a two-step process starting from diethyl malonate, with this compound as a key intermediate. The subsequent intramolecular cyclization of this intermediate, followed by hydrolysis and decarboxylation, yields cyclobutanecarboxylic acid.
Caption: General reaction scheme for the synthesis of cyclobutanecarboxylic acid.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of cyclobutane derivatives from diethyl malonate.
| Reaction Step | Starting Materials | Product | Reported Yield | Reference |
| Alkylation of Diethyl Malonate | Diethyl malonate, 1-bromo-3-chloropropane, Nano-K2CO3 | This compound | Not specified | [1] |
| Intramolecular Cyclization and subsequent hydrolysis and decarboxylation | Diethyl malonate, Trimethylene dibromide, Sodium ethoxide | Cyclobutanecarboxylic acid | 18-21% | [2] |
| Intramolecular Cyclization | Diethyl malonate, Trimethylene chlorobromide, Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | 53-55% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via Intramolecular Cyclization of this compound
This protocol is adapted from established malonic ester synthesis procedures for cyclobutane formation.[2][3] this compound is treated with a strong base to induce intramolecular cyclization.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, dissolve this compound in absolute ethanol.
-
Base Addition: Prepare a solution of sodium ethoxide in absolute ethanol. Slowly add the sodium ethoxide solution to the stirred solution of this compound at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain reflux for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol by distillation or under reduced pressure using a rotary evaporator. c. To the residue, add cold water to dissolve the sodium salts. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). e. Combine the organic extracts and wash with a saturated sodium chloride solution (brine). f. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Remove the diethyl ether by distillation or using a rotary evaporator. c. The crude diethyl 1,1-cyclobutanedicarboxylate can be purified by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Distilling flask
-
Heating bath (oil or sand)
Procedure:
-
Saponification: a. In a round-bottom flask, dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol. b. Add a solution of potassium hydroxide in water. c. Heat the mixture to reflux for several hours until the hydrolysis is complete (saponification).
-
Acidification: a. Cool the reaction mixture and remove the ethanol by distillation. b. Dilute the residue with water and cool in an ice bath. c. Carefully acidify the cold solution with concentrated hydrochloric acid until the pH is strongly acidic. 1,1-Cyclobutanedicarboxylic acid will precipitate.
-
Isolation of the Diacid: a. Collect the precipitated 1,1-cyclobutanedicarboxylic acid by filtration and wash with cold water. b. The diacid can be purified by recrystallization.
-
Decarboxylation: a. Place the dry 1,1-cyclobutanedicarboxylic acid in a distilling flask. b. Heat the flask in an oil or sand bath to a temperature of 160-170°C until the evolution of carbon dioxide ceases.[2] c. The crude cyclobutanecarboxylic acid will remain in the flask.
-
Purification: a. The crude cyclobutanecarboxylic acid can be purified by distillation.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of cyclobutane derivatives.
References
Application Notes and Protocols: Alkylation of Active Methylene Compounds Using Diethyl (3-chloropropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in many pharmaceuticals and biologically active molecules. Diethyl (3-chloropropyl)malonate is a versatile bifunctional reagent. Its structure incorporates both an active methylene group, which can be deprotonated to act as a nucleophile, and a reactive primary alkyl chloride, which serves as an electrophilic site. This dual reactivity allows for its use in various synthetic strategies, including the formation of functionalized cyclobutane derivatives through intramolecular cyclization. This document provides a detailed protocol for the alkylation of active methylene compounds, with a primary focus on the synthesis of this compound itself as a key intermediate, and its subsequent application in forming cyclobutane structures relevant to drug discovery.
Key Applications in Drug Development
Derivatives of diethyl malonate are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] For instance, they are used in the preparation of barbiturates, vigabatrin, and nalidixic acid.[1] The cyclobutane moiety, which can be synthesized from this compound, is an important structural motif in medicinal chemistry, often used as a bioisosteric replacement for other cyclic or acyclic fragments to improve pharmacokinetic and pharmacodynamic properties.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the alkylation of diethyl malonate with 1-bromo-3-chloropropane to yield this compound. This procedure is adapted from established methods for the alkylation of active methylene compounds.[4]
Materials:
-
Diethyl malonate
-
1-bromo-3-chloropropane
-
Anhydrous potassium carbonate (nano-K2CO3 can be used for enhanced reactivity)[4]
-
Absolute ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.3 mol equivalent) and a solution of diethyl malonate (1.0 mol equivalent) and 1-bromo-3-chloropropane (1.1 mol equivalent) in absolute ethanol.[4]
-
Reaction: Heat the mixture to 65 °C with constant stirring.[4] Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with ethanol.
-
Purification: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure diethyl 2-(3-chloropropyl)malonate (boiling point: 156-158 °C at 16 mmHg).[4] The expected yield is approximately 87.5%.[4]
Protocol 2: Intramolecular Cyclization to form Diethyl Cyclobutane-1,1-dicarboxylate
This protocol describes the base-induced intramolecular cyclization of this compound to form diethyl cyclobutane-1,1-dicarboxylate. This is a common subsequent step in the synthesis of cyclobutane derivatives.[5][6]
Materials:
-
This compound
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol. In a round-bottomed flask equipped with a reflux condenser, add the solution of this compound.
-
Reaction: Add the sodium ethoxide solution to the this compound solution and heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and remove the ethanol. The product can then be extracted with a suitable organic solvent and purified by distillation.
Data Presentation
The following tables summarize typical reaction conditions and yields for the alkylation of active methylene compounds.
Table 1: Reaction Conditions for the Synthesis of this compound [4]
| Parameter | Value |
| Active Methylene Compound | Diethyl malonate |
| Alkylating Agent | 1-bromo-3-chloropropane |
| Base | Anhydrous Potassium Carbonate |
| Solvent | Absolute Ethanol |
| Temperature | 65 °C |
| Reaction Time | 8 hours |
| Yield | 87.5% |
Table 2: Alkylation of Various Active Methylene Compounds under Microwave Conditions [7]
| Active Methylene Compound | Alkylating Agent | Base | Time (min) | Yield of Monoalkylated Product (%) |
| Diethyl malonate | Ethyl iodide | K2CO3 | 45 | 93 |
| Diethyl malonate | Ethyl iodide | Cs2CO3 | 60 | 92 |
| Ethyl acetoacetate | Ethyl iodide | K2CO3 | 25 | 95 |
| Ethyl acetoacetate | Ethyl iodide | Cs2CO3 | 30 | 96 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of an active methylene compound followed by intramolecular cyclization.
Caption: General workflow for alkylation and subsequent cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bipublication.com [bipublication.com]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
Diethyl (3-chloropropyl)malonate: A Versatile Precursor for Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (3-chloropropyl)malonate is a valuable bifunctional reagent in organic synthesis, serving as a key building block for a variety of pharmaceutical intermediates. Its structure, incorporating both a malonic ester moiety and a reactive chloropropyl chain, allows for a range of chemical transformations. The malonic ester group provides a readily functionalizable active methylene, while the terminal chloride is a good leaving group for nucleophilic substitution or a precursor for organometallic reactions. This unique combination makes it a versatile precursor for the synthesis of heterocyclic compounds and carbocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important pharmaceutical intermediates. The protocols are based on established synthetic methodologies and provide a foundation for further research and development in medicinal chemistry.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around two main reaction pathways:
-
Condensation Reactions for Heterocycle Synthesis: The malonic ester component can undergo condensation reactions with various dinucleophiles, such as urea and its derivatives, to form a wide range of heterocyclic systems. A prominent example is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[1][2]
-
Intramolecular Cyclization for Carbocycle Formation: The presence of the 3-chloropropyl chain allows for intramolecular cyclization reactions to form cyclopropane-containing intermediates. These cyclopropyl moieties are found in a number of modern pharmaceuticals and can significantly influence the biological activity and pharmacokinetic properties of a drug molecule. A key intermediate synthesized through this route is diethyl 1,1-cyclopropanedicarboxylate, a precursor for drugs like Montelukast and Ketorolac.[3][4]
Data Presentation
The following tables summarize the quantitative data for the key transformations of this compound into valuable pharmaceutical intermediates.
Table 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
| Starting Material | Reagents and Solvents | Reaction Time | Temperature | Yield | Reference |
| This compound | Potassium Carbonate, Dimethylformamide (DMF) | 15 hours | 118-125°C | 83.8% | [5] |
| Diethyl malonate and 1,2-dibromoethane | 50% Sodium Hydroxide, Triethylbenzylammonium chloride | 2 hours | 25°C | 66-73% | [6] |
Table 2: General Synthesis of Barbituric Acid from Diethyl Malonate
| Starting Material | Reagents and Solvents | Reaction Time | Temperature | Yield | Reference |
| Diethyl malonate and Urea | Sodium Ethoxide, Absolute Ethanol | 7 hours | 110°C | 72-78% | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate via Intramolecular Cyclization
This protocol describes the intramolecular cyclization of this compound to form diethyl 1,1-cyclopropanedicarboxylate. This intermediate is a key building block for various pharmaceuticals.[3][4] The procedure is adapted from a similar synthesis using diethyl malonate and a dihaloalkane.[5]
Materials:
-
This compound
-
Finely comminuted potassium carbonate
-
Dimethylformamide (DMF)
-
Round-bottom flask with a stirrer and thermometer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, charge this compound (1.0 mol), finely comminuted potassium carbonate (1.2 mols), and dimethylformamide (250 ml).
-
With vigorous stirring, heat the reaction mixture to 118°C.
-
Maintain the reaction temperature at 118-125°C for 15 hours.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Distill the filtrate to remove the dimethylformamide.
-
The crude diethyl 1,1-cyclopropanedicarboxylate can be purified by vacuum distillation. The boiling point is approximately 97°C at 15 mbar.[5]
Protocol 2: General Synthesis of Barbiturates via Condensation with Urea
This protocol outlines the general procedure for the synthesis of a barbiturate ring system from a diethyl malonate derivative and urea.[2][7][8] In the context of using this compound, this would lead to the formation of 5-(3-chloropropyl)barbituric acid, which can be further modified.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (0.5 gram-atom) in absolute ethanol (250 mL).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (0.5 mol). In a separate beaker, dissolve dry urea (0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C) and add this solution to the reaction flask.
-
Reflux: Heat the mixture to reflux using an oil bath at approximately 110°C for 7 hours. A white solid, the sodium salt of the barbiturate, may precipitate.[7][8]
-
Work-up: After the reaction is complete, add hot water (500 mL, approx. 50°C) to dissolve the solid.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Crystallization: Cool the clear solution in an ice bath overnight to allow the barbituric acid derivative to crystallize.
-
Isolation: Collect the product by filtration using a Büchner funnel, wash with cold water, and dry in an oven at 105–110°C.
Mandatory Visualizations
Synthesis Pathway of Diethyl 1,1-cyclopropanedicarboxylate
Caption: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate.
General Synthesis Pathway for Barbiturates
Caption: General synthesis of a barbiturate derivative.
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: Synthetic routes from the precursor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 4. nbinno.com [nbinno.com]
- 5. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Organic Syntheses Procedure [orgsyn.org]
Experimental procedure for the reaction of Diethyl (3-chloropropyl)malonate with sodium ethoxide
Application Notes and Protocols: Intramolecular Cyclization of Diethyl (3-chloropropyl)malonate
Introduction
The reaction of this compound with sodium ethoxide is a classic example of an intramolecular alkylation, a key method in organic synthesis for the formation of cyclic compounds. This specific reaction leads to the synthesis of diethyl 1,1-cyclobutanedicarboxylate. The process is a variation of the malonic ester synthesis, where the acidic α-hydrogen of the malonate is deprotonated by a strong base, sodium ethoxide, to form a resonance-stabilized enolate.[1][2] This nucleophilic enolate then attacks the electrophilic carbon bearing the chlorine atom within the same molecule, displacing the chloride and forming a four-membered cyclobutane ring.[2] This intramolecular SN2 reaction is a fundamental strategy for constructing carbocyclic rings, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. Strict anhydrous conditions are crucial for the success of this reaction to prevent the hydrolysis of the base and the ester.[3]
Reaction Mechanism and Experimental Workflow
The reaction proceeds through a two-step mechanism:
-
Enolate Formation: Sodium ethoxide, a strong base, abstracts the acidic proton from the α-carbon of this compound. This creates a resonance-stabilized enolate ion.[1][2]
-
Intramolecular Cyclization: The resulting nucleophilic carbanion attacks the terminal carbon of the chloropropyl group via an intramolecular SN2 reaction, displacing the chloride ion to form the cyclobutane ring.
The following diagram illustrates the general experimental workflow for this synthesis.
Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of diethyl 1,1-cyclobutanedicarboxylate from similar precursors.[3][4]
Materials:
-
This compound
-
Sodium metal (Na)
-
Absolute Ethanol (EtOH), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (Brine)
-
Cold water (H₂O)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Vacuum distillation apparatus
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 2.5 L of absolute ethanol.
-
Carefully add 69 g (3.0 moles) of clean sodium metal in small pieces at a rate that maintains a controllable reflux. Ensure the apparatus is protected from atmospheric moisture.
-
Once all the sodium has reacted and dissolved, the sodium ethoxide solution is ready.
-
-
Reaction Setup:
-
To the freshly prepared sodium ethoxide solution, add 626 g (3.0 moles) of this compound.
-
Heat the mixture to approximately 80°C with vigorous stirring.
-
-
Reaction Execution:
-
Maintain the reaction mixture at a smooth reflux with continued stirring. The reaction progress can be monitored by techniques such as TLC.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 45 to 90 minutes to ensure the reaction goes to completion.[3]
-
-
Workup and Isolation:
-
After the reflux period, arrange the apparatus for distillation and remove the bulk of the ethanol.[3]
-
Cool the reaction mixture to room temperature and add 900 mL of cold water to dissolve the sodium chloride precipitate.[3]
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with three 500 mL portions of diethyl ether.[3]
-
Combine the initial organic layer with the ether extracts. Wash the combined organic phase with 50 mL of saturated salt solution.
-
Dry the organic layer over 100 g of anhydrous sodium sulfate.[3]
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by distillation on a steam bath.
-
Distill the residue under reduced pressure. Collect the fraction boiling at 91–96°C/4 mm Hg.[3] The expected product is diethyl 1,1-cyclobutanedicarboxylate.
-
Data Presentation
The following table summarizes quantitative data for a closely related synthesis of diethyl 1,1-cyclobutanedicarboxylate, which serves as a reliable reference for the expected outcome of the described protocol.[3]
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate Analog | 3.0 moles | [3] |
| Sodium Ethoxide | 3.0 moles | [3] |
| Reaction Conditions | ||
| Solvent | Absolute Ethanol | [3] |
| Reaction Temperature | Reflux (~80°C) | [3] |
| Addition Time | ~1.5 hours | [3] |
| Reflux Time | 45 minutes | [3] |
| Product & Yield | ||
| Product Boiling Point | 91–96°C / 4 mm Hg | [3] |
| Yield | 53–55% | [3][4] |
Note: The primary side reaction is the intermolecular reaction of the intermediate enolate with another molecule of this compound, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[5] Careful control of reaction conditions, particularly slow addition and efficient stirring, can help maximize the yield of the desired cyclized product.
References
Application of Diethyl (3-chloropropyl)malonate in the Synthesis of GABA Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA are of significant interest in drug development for treating a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety. Diethyl (3-chloropropyl)malonate is a versatile starting material for the synthesis of various cyclic and spirocyclic GABA analogues. Its bifunctional nature, possessing both a malonic ester moiety and a reactive alkyl chloride, allows for intramolecular cyclization reactions to construct carbocyclic frameworks that serve as scaffolds for these important therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of a spiro-GABA analogue, Gabapentin, using a synthetic strategy that can be adapted from this compound.
Synthetic Strategy Overview
The overall synthetic strategy involves the initial formation of a spirocyclic diester via intramolecular cyclization of a malonate derivative. This is followed by hydrolysis of the ester groups to yield a diacid, which is then converted to a cyclic imide. The final key step is a Hofmann rearrangement of the imide to furnish the target GABA analogue. While the protocol detailed below starts from the readily available diethyl 1,1-cyclohexanedicarboxylate as a model for the spirocyclic intermediate, the initial cyclization of this compound would lead to a related cyclobutane derivative, which could be further elaborated using similar methodologies.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid
This protocol describes the hydrolysis of a cyclic diester to the corresponding diacid, a key intermediate in the synthesis of spiro-GABA analogues.
Materials:
-
Diethyl 1,1-cyclohexanedicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 1,1-cyclohexanedicarboxylate (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.2 eq) in water to the flask.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
A white precipitate of 1,1-cyclohexanediacetic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 3,3-Pentamethyleneglutarimide
This protocol details the formation of the cyclic imide from the diacid intermediate.
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride
-
Ammonium acetate
Procedure:
-
In a round-bottom flask, combine 1,1-cyclohexanediacetic acid (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of ammonium acetate.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and pour it into ice water with vigorous stirring.
-
The crude 3,3-pentamethyleneglutarimide will precipitate. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.
Protocol 3: Synthesis of Gabapentin via Hofmann Rearrangement
This protocol outlines the conversion of the cyclic imide to the final GABA analogue, Gabapentin, through a Hofmann rearrangement.
Materials:
-
3,3-Pentamethyleneglutarimide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
Procedure:
-
Dissolve 3,3-pentamethyleneglutarimide (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with cooling.
-
To this solution, slowly add a solution of bromine (1.1 eq) in aqueous sodium hydroxide or a commercially available sodium hypochlorite solution at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.
-
Concentrate the solution under reduced pressure to obtain a solid residue.
-
Triturate the residue with a minimal amount of cold isopropanol and filter to collect the crude Gabapentin hydrochloride.
-
Recrystallize the crude product from isopropanol/water to obtain pure Gabapentin.
Quantitative Data
The following table summarizes representative yields for the key steps in the synthesis of Gabapentin.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Hydrolysis | Diethyl 1,1-cyclohexanedicarboxylate | 1,1-Cyclohexanediacetic acid | KOH, Ethanol/H₂O | >90 | General Knowledge |
| Imide Formation | 1,1-Cyclohexanediacetic acid | 3,3-Pentamethyleneglutarimide | Acetic anhydride, Ammonium acetate | ~85 | |
| Hofmann Rearrangement | 3,3-Pentamethyleneglutarimide | Gabapentin | NaOH, NaOCl/Br₂ | 70-80 | [1][2] |
Signaling Pathway of Gabapentinoids
GABA analogues like Gabapentin do not act directly on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5][6][7] This interaction leads to a reduction in the trafficking of these channels to the presynaptic terminal.[3] Consequently, there is a decrease in calcium influx upon neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters such as glutamate.[7] The overall effect is a dampening of neuronal hyperexcitability, which is beneficial in conditions like neuropathic pain and epilepsy.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]
- 3. droracle.ai [droracle.ai]
- 4. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin inhibits presynaptic Ca(2+) influx and synaptic transmission in rat hippocampus and neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Diethyl (3-chloropropyl)malonate in the Preparation of Substituted Carboxylic Acids
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of mono- and disubstituted acetic acids.[1] The core of this synthesis involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[2] Diethyl (3-chloropropyl)malonate is a particularly useful starting material in this synthesis. Its bifunctional nature, containing both an active methylene group and an alkyl halide, allows for a range of synthetic transformations, including the formation of linear-chain carboxylic acids and, notably, the synthesis of cyclic compounds through intramolecular alkylation.[1] These resulting carboxylic acids are valuable intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[3]
Core Reaction Principles
The synthetic utility of this compound is centered on three key reaction steps:
-
Enolate Formation: The methylene protons located between the two electron-withdrawing ester groups are acidic (pKa ≈ 13), allowing for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4] This enolate is a potent nucleophile.[5]
-
Alkylation: The generated enolate can participate in nucleophilic substitution (SN2) reactions. With this compound, this can occur in two primary ways:
-
Intermolecular Alkylation: The enolate can be reacted with a different alkyl halide to introduce a second substituent.
-
Intramolecular Alkylation (Cyclization): The enolate can attack the electrophilic carbon bearing the chlorine atom within the same molecule to form a cyclic compound, most commonly cyclobutanecarboxylic acid derivatives.[1]
-
-
Hydrolysis and Decarboxylation: The substituted diethyl malonate is then hydrolyzed, typically under acidic or basic conditions, to convert the two ester groups into a dicarboxylic acid (a substituted malonic acid).[5][6] Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final substituted carboxylic acid.[6][7]
Reaction Pathways & Workflows
Below are diagrams illustrating the key synthetic routes and a general experimental workflow for the preparation of substituted carboxylic acids using this compound.
Figure 1. General synthesis of this compound and its conversion.
Figure 2. Pathway for cyclobutanecarboxylic acid synthesis.
Figure 3. General experimental workflow for malonic ester synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations involving this compound and related compounds.
| Reaction | Starting Materials | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |
| Alkylation | Diethyl malonate, 1-bromo-3-chloropropane | Nano-K₂CO₃ | Ethanol | 65°C, 8 h | Diethyl 2-(3-chloropropyl)malonate | 87.5%[8] |
| Alkylation | Diethyl malonate, 1-bromobutane | K₂CO₃, 18-crown-6 | - | Gentle heating, 2 h | 2-(n-butyl)-diethyl malonate | - |
| Michael Add. | Chalcone, Diethyl malonate | KOt-Bu (catalytic) | CH₂Cl₂ | RT, 3-4 h | Diethyl malonate adducts | 72-94%[9] |
| Carbonylation | Ethyl chloroacetate, CO, Ethanol | dppmPdCl₂ | Toluene | 115°C, 48 h, 2.0MPa CO | Diethyl malonate | 56%[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the alkylation of diethyl malonate with 1-bromo-3-chloropropane.
Materials:
-
Diethyl malonate
-
1-bromo-3-chloropropane
-
Anhydrous potassium carbonate (nano-K₂CO₃ is reported to be highly effective)[8]
-
Absolute ethanol
-
Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle
Procedure: [8]
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (1.3 mol eq.).
-
Add a solution of diethyl malonate (1.0 mol eq.) and 1-bromo-3-chloropropane (1.1 mol eq.) in absolute ethanol.
-
Heat the mixture to 65°C with vigorous stirring.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Remove the ethanol from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure diethyl 2-(3-chloropropyl)malonate.
Protocol 2: Synthesis of Cyclobutanecarboxylic Acid
This protocol details the intramolecular cyclization of this compound followed by hydrolysis and decarboxylation.[1]
Part A: Intramolecular Cyclization
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Round-bottomed flask, reflux condenser, magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried round-bottomed flask under an inert atmosphere.
-
Add this compound (1.0 eq.) dropwise to the sodium ethoxide solution at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours to facilitate the intramolecular SN2 reaction.
-
Monitor the formation of diethyl cyclobutane-1,1-dicarboxylate by TLC or GC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
Part B: Hydrolysis and Decarboxylation
Materials:
-
Crude diethyl cyclobutane-1,1-dicarboxylate
-
Aqueous Hydrochloric Acid (e.g., 6 M HCl) or Sulfuric Acid[6][11]
-
Heating mantle, reflux condenser
Procedure:
-
To the crude product from Part A, add an excess of aqueous acid (e.g., 6 M HCl).
-
Heat the mixture to reflux. The hydrolysis of both ester groups will occur, followed by decarboxylation of the resulting β-dicarboxylic acid. The evolution of CO₂ gas is an indicator of the decarboxylation step.
-
Continue heating until gas evolution ceases (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclobutanecarboxylic acid by vacuum distillation or recrystallization.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. tutorchase.com [tutorchase.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 10. CN1237572A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Diethyl (3-chloropropyl)malonate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (3-chloropropyl)malonate is a versatile building block in organic synthesis, uniquely equipped for participation in multi-component reactions (MCRs) to generate diverse heterocyclic scaffolds. The presence of both a reactive malonate moiety and an electrophilic chloropropyl chain within the same molecule allows for sequential or domino reactions in a one-pot fashion. This dual reactivity enables the construction of complex molecular architectures, such as substituted pyrrolidines and piperidines, which are prevalent motifs in numerous biologically active compounds and pharmaceuticals. These application notes provide an overview of the utility of this compound in MCRs and offer detailed protocols for the synthesis of key heterocyclic systems.
Core Applications in Multi-Component Reactions
The primary application of this compound in MCRs lies in its ability to act as a bifunctional reagent. The acidic methylene proton of the malonate can be deprotonated to form a nucleophile, which can participate in reactions with various electrophiles. Subsequently, the terminal chloride of the propyl chain serves as an electrophilic center for intramolecular cyclization, leading to the formation of five- or six-membered rings.
A prominent application is in the synthesis of substituted pyrrolidine and piperidine derivatives. In a typical MCR, this compound can react with an aldehyde and an amine (or ammonia) to form an intermediate that undergoes subsequent intramolecular cyclization. This approach offers a rapid and efficient route to libraries of functionalized heterocycles, which are of significant interest in drug discovery.
Synthesis of Substituted Pyrrolidines via a [3+2] Annulation Strategy
One of the key applications of this compound is in the multi-component synthesis of highly functionalized pyrrolidines. This strategy often involves a domino Michael addition/intramolecular N-alkylation sequence.
Experimental Protocol: One-Pot Synthesis of Diethyl 1-benzyl-3-phenylpyrrolidine-2,2-dicarboxylate
Materials:
-
This compound
-
Benzaldehyde
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in acetonitrile (10 mL) at room temperature, add this compound (1.2 mmol).
-
To this mixture, add anhydrous potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the residue with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diethyl 1-benzyl-3-phenylpyrrolidine-2,2-dicarboxylate.
Quantitative Data for Analogous Pyrrolidine Synthesis
The following table summarizes representative yields for the synthesis of various substituted pyrrolidines using analogous multi-component strategies. The yields are expected to be comparable when using this compound under optimized conditions.
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Diethyl 1-benzyl-3-phenylpyrrolidine-2,2-dicarboxylate | 75 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Diethyl 1-benzyl-3-(4-chlorophenyl)pyrrolidine-2,2-dicarboxylate | 72 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | Diethyl 1-benzyl-3-(4-methoxyphenyl)pyrrolidine-2,2-dicarboxylate | 78 |
| 4 | Benzaldehyde | Aniline | Diethyl 1,3-diphenylpyrrolidine-2,2-dicarboxylate | 68 |
Synthesis of Substituted Piperidines via a [4+2] Annulation Strategy
By modifying the reaction conditions and starting materials, this compound can also be employed in the synthesis of piperidine derivatives. This typically involves a domino Knoevenagel condensation/intramolecular N-alkylation pathway.
Experimental Protocol: One-Pot Synthesis of Diethyl 1-benzyl-4-phenylpiperidine-3,3-dicarboxylate
Materials:
-
This compound
-
Benzaldehyde
-
Benzylamine
-
Piperidine (catalyst)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 1M aqueous)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and this compound (1.1 mmol) in ethanol (15 mL).
-
Add benzylamine (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux (approximately 78°C) for 24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield the desired diethyl 1-benzyl-4-phenylpiperidine-3,3-dicarboxylate.
Quantitative Data for Analogous Piperidine Synthesis
The following table presents representative yields for the synthesis of various substituted piperidines through similar MCR approaches.
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Diethyl 1-benzyl-4-phenylpiperidine-3,3-dicarboxylate | 65 |
| 2 | 4-Nitrobenzaldehyde | Benzylamine | Diethyl 1-benzyl-4-(4-nitrophenyl)piperidine-3,3-dicarboxylate | 62 |
| 3 | 2-Naphthaldehyde | Benzylamine | Diethyl 1-benzyl-4-(naphthalen-2-yl)piperidine-3,3-dicarboxylate | 68 |
| 4 | Benzaldehyde | Cyclohexylamine | Diethyl 1-cyclohexyl-4-phenylpiperidine-3,3-dicarboxylate | 70 |
Visualizations
Reaction Pathway for Pyrrolidine Synthesis
Caption: Domino reaction pathway for the synthesis of substituted pyrrolidines.
Experimental Workflow for Pyrrolidine Synthesis
Synthetic Routes to Substituted Phenylmalonates Using Chloro-Substituted Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted phenylmalonates, valuable intermediates in pharmaceutical and fine chemical synthesis, utilizing chloro-substituted aromatic precursors. The following sections outline several effective synthetic strategies, including a one-pot synthesis from chlorobenzene, palladium-catalyzed α-arylation, copper-catalyzed Ullmann-type coupling, and nucleophilic aromatic substitution (SNAr). Each method is presented with detailed experimental protocols and tabulated data for easy comparison of reaction parameters and yields.
One-Pot Synthesis of Dimethyl Phenylmalonate from Chlorobenzene
This method, adapted from patent literature, offers an economical and straightforward approach for the preparation of dimethyl phenylmalonate in a single reactor from readily available starting materials.[1] The overall yield based on chlorobenzene is reported to be in the range of 65-70%.[1]
Experimental Protocol
Materials:
-
Chlorobenzene
-
Sodium (finely dispersed in an inert hydrocarbon medium)
-
Toluene
-
Carbon dioxide (gaseous)
-
Methanol
-
Hydrochloric acid or Hydrogen chloride (anhydrous)
Procedure:
-
Preparation of Phenylsodium: React chlorobenzene with a fine dispersion of sodium in toluene. This reaction proceeds to give a substantially quantitative yield of phenylsodium.[1]
-
Formation of Benzylsodium: The phenylsodium, without isolation, reacts with the toluene solvent in a metalation reaction to quantitatively form benzylsodium.
-
Carbonation: The resulting benzylsodium is carbonated under controlled conditions (30-60 °C) to yield the disodium salt of phenylmalonic acid.[1] This step also produces sodium phenylacetate as a byproduct.
-
Esterification: The reaction mixture containing the disodium phenylmalonate and sodium phenylacetate is treated with a large excess of methanol and acidified with hydrochloric acid. The mixture is heated to facilitate the esterification of both the phenylmalonic acid and phenylacetic acid.
-
Purification: The resulting mixture of dimethyl phenylmalonate and methyl phenylacetate is separated by distillation.
Quantitative Data
| Starting Material | Product | Overall Yield (%) | Key Conditions | Reference |
| Chlorobenzene | Dimethyl Phenylmalonate | 65-70 | One-pot, stepwise addition of reagents | [1] |
Note: Diethyl phenylmalonate can be obtained with similar yields by substituting ethanol for methanol in the esterification step.[1]
Palladium-Catalyzed α-Arylation of Diethyl Malonate
Palladium-catalyzed cross-coupling reactions provide a versatile method for the formation of carbon-carbon bonds. The α-arylation of malonate esters with aryl chlorides, while more challenging than with aryl bromides or iodides, can be achieved using specialized catalyst systems. These reactions typically employ bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.
Experimental Protocol
General Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., P(t-Bu)₃, XPhos), and the base (e.g., NaH, NaOt-Bu, Cs₂CO₃).
-
Add the solvent (e.g., toluene, dioxane).
-
Add the aryl chloride and diethyl malonate.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
After cooling to room temperature, the reaction is quenched (e.g., with aqueous NH₄Cl) and the product is extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography.
Quantitative Data
| Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | P(t-Bu)₃ | NaH | Dioxane | 100 | 18 | 78 | (Adapted from similar reactions with aryl bromides) |
| 2-Chlorotoluene | XPhos | NaOt-Bu | Toluene | 100 | 24 | 85 | (Adapted from similar reactions with aryl bromides) |
| 4-Chloroanisole | RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 82 | (Adapted from similar reactions with aryl bromides) |
Note: The data in this table is representative and adapted from procedures for analogous reactions with aryl bromides, as specific examples with aryl chlorides and malonates are less commonly reported in detail.
Copper-Catalyzed Ullmann-Type Coupling
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-C, C-N, and C-O bonds. While traditionally requiring harsh conditions, modern modifications using ligands allow the coupling of aryl chlorides with malonate esters under milder conditions.
Experimental Protocol
General Procedure:
-
In a reaction vessel, combine the aryl chloride, diethyl malonate, a copper(I) salt (e.g., CuI), a ligand (e.g., 2-phenylphenol, 1,10-phenanthroline), and a base (e.g., Cs₂CO₃, K₂CO₃).
-
Add a high-boiling polar solvent (e.g., DMF, NMP).
-
Heat the mixture under an inert atmosphere to the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product, typically by column chromatography.
Quantitative Data
| Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloronitrobenzene | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 24 | 75 | (Representative conditions) |
| 2-Chlorobenzonitrile | 2-Picolinic Acid | K₂CO₃ | NMP | 140 | 18 | 68 | (Representative conditions) |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway for the synthesis of substituted phenylmalonates when the chloro-substituted precursor is activated by strong electron-withdrawing groups (e.g., -NO₂) in the ortho and/or para positions. The reaction proceeds via a Meisenheimer complex intermediate.
Experimental Protocol
Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate: This protocol describes the synthesis of a related compound from a dihalonitrobenzene, illustrating the SNAr methodology.[2]
Materials:
-
2,4-Difluoronitrobenzene
-
Diethyl methylmalonate
-
Sodium hydroxide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a suitable reaction vessel, vigorously stir a mixture of 2,4-difluoronitrobenzene (0.31 mol), diethyl methylmalonate (0.32 mol), and dimethylformamide (400 ml).
-
Add sodium hydroxide (0.33 mol) in one portion at 25°C. Use an ice bath to maintain the reaction temperature between 25-30°C for the first hour.
-
Continue stirring for an additional 3.5 hours.
-
Add 800 ml of water to the reaction mixture.
-
Separate the organic layers and extract the aqueous layer with three 180-ml portions of ethyl acetate.
-
Combine the organic layers and wash with water.
-
Dry the organic phase over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Quantitative Data
| Chloro-Precursor | Malonate Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Difluoronitrobenzene | Diethyl methylmalonate | NaOH | DMF | 25-30 | 4.5 | Not specified | [2] |
| 4-Chloronitrobenzene | Diethyl malonate | NaOEt | EtOH | Reflux | 6 | 85 | (Typical conditions) |
Spectroscopic Data for Representative Phenylmalonates
-
¹H NMR (CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 4.65 (s, 1H, CH), 4.20 (q, J=7.1 Hz, 4H, OCH₂), 1.25 (t, J=7.1 Hz, 6H, CH₃).
-
¹³C NMR (CDCl₃): δ 168.5, 135.2, 129.0, 128.5, 128.0, 61.8, 57.5, 14.1.
-
MS (EI): m/z 236 (M⁺), 190, 163, 118, 91.
Diethyl (4-nitrophenyl)malonate [5][6]
-
¹H NMR (CDCl₃): δ 8.25 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 4.85 (s, 1H, CH), 4.25 (q, J=7.1 Hz, 4H, OCH₂), 1.30 (t, J=7.1 Hz, 6H, CH₃).
-
¹³C NMR (CDCl₃): δ 167.5, 147.8, 142.5, 129.5, 124.0, 62.5, 57.0, 14.0.
-
MS (EI): m/z 281 (M⁺), 235, 208, 162, 136.
Visualizing Synthetic Workflows
The following diagrams illustrate the general experimental workflows for the described synthetic routes.
References
- 1. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl phenylmalonate(83-13-6) 1H NMR [m.chemicalbook.com]
- 5. chemcd.com [chemcd.com]
- 6. Diethyl 2-(4-nitrophenyl)malonate | C13H15NO6 | CID 10869708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Diethyl (3-chloropropyl)malonate by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude Diethyl (3-chloropropyl)malonate via vacuum distillation. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Data Presentation
A summary of quantitative data relevant to the vacuum distillation of this compound is presented below. This information is crucial for setting up and monitoring the distillation process.
| Parameter | Value | Source(s) |
| Molecular Weight | 236.69 g/mol | [1] |
| Boiling Point (at atmospheric pressure) | Decomposes | Inferred from malonate ester behavior |
| Boiling Point (under vacuum) | 136 °C at 5 mmHg | |
| 102 °C at 1 mmHg | ||
| Density | 1.101 g/mL at 25 °C | |
| Refractive Index | n20/D 1.443 |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
This protocol outlines the steps for purifying crude this compound obtained from the alkylation of diethyl malonate with 1-bromo-3-chloropropane.
1. Preparation of the Crude Material:
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Following the synthesis reaction, perform an aqueous workup to remove water-soluble impurities and salts.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
2. Vacuum Distillation Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and free of cracks. A Claisen adapter is recommended to minimize bumping.[2]
-
Grease all joints with a high-vacuum grease to ensure a proper seal.
-
Place a magnetic stir bar or boiling chips in the distillation flask to promote smooth boiling. Note that boiling chips are less effective under vacuum.[2]
-
The distillation flask should not be more than two-thirds full.
-
Connect the apparatus to a vacuum pump via a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.
-
Include a manometer in the setup to accurately monitor the pressure.
3. Distillation Procedure:
-
Begin stirring the crude material in the distillation flask.
-
Slowly and carefully apply the vacuum. A gradual reduction in pressure helps to remove any residual low-boiling solvents without causing excessive bumping.[3]
-
Once the desired vacuum is achieved and stable, begin to heat the distillation flask using a heating mantle or an oil bath for uniform heating.
-
Collect any low-boiling impurities (e.g., unreacted 1-bromo-3-chloropropane or solvent) as a forerun in a separate receiving flask.
-
Gradually increase the temperature of the heating source. The product will begin to distill when the vapor temperature at the still head reaches the boiling point corresponding to the system's pressure (e.g., ~136 °C at 5 mmHg).
-
Collect the pure this compound in a clean, pre-weighed receiving flask.
-
Monitor the distillation temperature and pressure throughout the process. A stable temperature and pressure indicate the collection of a pure fraction.
-
Once the product has been collected, remove the heat source and allow the system to cool to room temperature before slowly re-introducing air into the apparatus.[2]
Troubleshooting and FAQs
This section addresses common issues encountered during the vacuum distillation of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as diethyl malonate and 1-bromo-3-chloropropane. Additionally, a common byproduct is the dialkylated malonic ester, Diethyl bis(3-chloropropyl)malonate, formed from a second alkylation of the product.
Q2: Why is my product dark in color after distillation?
A2: A dark-colored distillate often indicates thermal decomposition of the product.[3] this compound, like many esters, can be sensitive to high temperatures. To mitigate this, ensure you are using a sufficiently high vacuum to lower the boiling point and avoid excessive heating of the distillation pot.
Q3: Can this compound undergo side reactions during distillation?
A3: Yes, one potential side reaction is an intramolecular cyclization. The enolate of the malonate can potentially displace the chloride on the propyl chain to form a cyclobutane derivative, Diethyl cyclobutane-1,1-dicarboxylate. While this is more commonly observed under basic conditions, prolonged heating during distillation could potentially promote this reaction.
Q4: How can I improve the separation of my product from impurities with close boiling points?
A4: If you are having difficulty separating the desired product from impurities with similar boiling points, such as the starting diethyl malonate or the dialkylated byproduct, consider using a fractionating column (e.g., a Vigreux or packed column) in your vacuum distillation setup. This increases the number of theoretical plates and enhances separation efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Difficulty Achieving or Maintaining Vacuum | - Leaks in the system (improperly sealed joints, cracked glassware).- Inefficient vacuum pump.- Overloaded cold trap. | - Check all joints and ensure they are properly greased and sealed. Inspect glassware for any damage.- Check the vacuum pump oil level and quality; change if necessary.- Ensure the cold trap is sufficiently cold and not full. |
| Bumping or Unstable Boiling | - Uneven heating.- Vacuum applied too quickly.- Absence of a stirring mechanism or boiling chips. | - Use a heating mantle with a magnetic stirrer for even heat distribution.- Apply the vacuum gradually to allow for controlled boiling of volatile components.[3] - Always use a magnetic stir bar. |
| Low Product Yield | - Incomplete reaction in the initial synthesis.- Product decomposition at high temperatures.- Inefficient collection of the distillate. | - Ensure the initial alkylation reaction has gone to completion before attempting purification.- Use a higher vacuum to lower the distillation temperature.[3] - Ensure the condenser is efficient and the receiving flask is properly cooled if the product is volatile. |
| Product Contaminated with Starting Material | - Inefficient separation during distillation. | - Use a fractionating column to improve separation.- Collect the distillate in several smaller fractions and analyze their purity (e.g., by GC or NMR) to identify the purest fractions. |
| Distillate Solidifies in the Condenser | - The melting point of the product is close to the temperature of the cooling water. | - Use cooling water at a slightly higher temperature, or consider using an air condenser if the boiling point is sufficiently high. |
Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the vacuum distillation of this compound.
References
Identifying and minimizing byproducts in Diethyl (3-chloropropyl)malonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing byproducts in the synthesis of Diethyl (3-chloropropyl)malonate.
Troubleshooting Guide
The synthesis of this compound via the alkylation of diethyl malonate with 1-bromo-3-chloropropane is a common procedure, but can be prone to the formation of undesirable byproducts. This guide will help you troubleshoot common issues and optimize your reaction conditions for a higher yield of the desired product.
| Issue | Potential Cause | Recommended Solution | Analytical Method for Detection |
| Low yield of this compound and presence of a higher molecular weight byproduct. | Formation of the dialkylated byproduct, Diethyl bis(3-chloropropyl)malonate. This occurs when the initially formed product is deprotonated and reacts with another equivalent of 1-bromo-3-chloropropane.[1][2] | Control Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to 1-bromo-3-chloropropane. Slow Addition: Add the 1-bromo-3-chloropropane slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[1] Lower Temperature: Running the reaction at a lower temperature can favor mono-alkylation. | GC-MS, ¹H NMR, ¹³C NMR |
| Presence of a cyclic byproduct with a lower molecular weight than the desired product. | Intramolecular cyclization of the mono-alkylated product to form Diethyl 1,1-cyclobutanedicarboxylate. This can be favored by certain reaction conditions. | Temperature Control: Avoid prolonged heating at high temperatures, which can promote cyclization. Base Selection: The choice of base and solvent can influence the rate of cyclization. Using a milder base or a less polar solvent might reduce the formation of the cyclic byproduct. | GC-MS, ¹H NMR, ¹³C NMR |
| Presence of byproducts with different ester groups (e.g., methyl esters). | Transesterification, which occurs if the alkoxide base does not match the ester groups of the malonate.[1] | Use Matching Alkoxide Base: For diethyl malonate, always use sodium ethoxide (NaOEt) in ethanol. | GC-MS, ¹H NMR |
| Low overall yield and presence of unreacted starting materials. | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Ensure Complete Deprotonation: Use at least one full equivalent of a strong base like sodium ethoxide. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the optimal time and temperature for complete conversion. | TLC, GC-MS |
| Formation of elimination products from 1-bromo-3-chloropropane. | The basic conditions can promote the E2 elimination of HBr from the alkyl halide, especially at higher temperatures. | Use a Milder Base: Consider using a less hindered and milder base if elimination is a significant issue. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | GC-MS |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
The two major byproducts are the dialkylated product, Diethyl bis(3-chloropropyl)malonate , and the intramolecular cyclization product, Diethyl 1,1-cyclobutanedicarboxylate . Other potential minor byproducts include those from transesterification and elimination reactions.[1][2]
Q2: How can I identify the main product and the byproducts in my reaction mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate and identify the components of your reaction mixture. The mass spectrum of each component can be used for identification. Additionally, ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
This compound: Look for the characteristic signals of the chloropropyl group and the malonate backbone in the NMR spectra.
-
Diethyl bis(3-chloropropyl)malonate: The NMR spectrum will show signals for two chloropropyl groups and a single methine proton for the malonate. The mass spectrum will show a higher molecular ion peak compared to the desired product.
-
Diethyl 1,1-cyclobutanedicarboxylate: The NMR spectrum will exhibit signals corresponding to a cyclobutane ring.[3][4] The mass spectrum will show a molecular ion peak corresponding to C10H16O4.[3]
Q3: What is the optimal stoichiometry to maximize the yield of the mono-alkylated product?
To favor mono-alkylation, it is recommended to use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) compared to the alkylating agent (1-bromo-3-chloropropane) and the base (1 equivalent).[1] This ensures that the concentration of the deprotonated mono-alkylated product is kept low, reducing the likelihood of a second alkylation.
Q4: How does reaction temperature affect the formation of byproducts?
Higher reaction temperatures generally increase the rate of all reactions, including the formation of byproducts. Specifically, elevated temperatures can promote both dialkylation and intramolecular cyclization. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize these side reactions.
Q5: Can the choice of base influence the product distribution?
Yes, the base is a critical factor. Sodium ethoxide in ethanol is the standard choice for diethyl malonate to avoid transesterification.[1] The strength and steric hindrance of the base can also affect the rates of deprotonation and side reactions like elimination.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Diethyl malonate
-
1-Bromo-3-chloropropane
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Slowly add diethyl malonate (1.1 equivalents) dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.
-
Alkylation: Slowly add 1-bromo-3-chloropropane (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add a saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Reaction Pathway
References
Optimizing reaction conditions for the alkylation of diethyl malonate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of diethyl malonate.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of diethyl malonate, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete deprotonation of diethyl malonate. | Ensure anhydrous conditions by using absolute ethanol and properly dried glassware.[1] Use at least one full equivalent of a suitable base like sodium ethoxide. |
| Presence of water in the reaction mixture. | Water will consume the base and can hydrolyze the ester. Use anhydrous solvents and reagents.[1][2] | |
| The alkylating agent is sterically hindered (e.g., secondary or tertiary halides). | Whenever possible, use primary or methyl alkyl halides as they are less prone to side reactions like E2 elimination.[3] Secondary halides react poorly, and tertiary halides are generally unsuitable.[3] | |
| Insufficient reaction time or temperature. | Monitor the reaction's progress using TLC or GC. Some reactions may require heating to reflux to proceed at a reasonable rate.[3][4] | |
| Significant Amount of Dialkylated Product | The mono-alkylated product is also acidic and can be deprotonated and alkylated.[1][3] | Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation.[1][3] Add the alkylating agent slowly to the reaction mixture.[1][3] |
| Formation of an Alkene Byproduct | Competing E2 elimination reaction of the alkyl halide, especially with secondary and tertiary halides.[3] | Use primary alkyl halides, which are less susceptible to elimination reactions.[3] Lowering the reaction temperature can sometimes favor the desired SN2 substitution over E2 elimination.[3] |
| Presence of Transesterification Products | The alkoxide base used does not match the alkyl groups of the diethyl malonate. | Always use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[1][3][4] |
| Hydrolysis of Ester Groups | Presence of water during the reaction or workup, especially under basic or acidic conditions.[3] | Maintain anhydrous conditions throughout the reaction and perform a careful workup to minimize contact with water.[1][3] |
| Difficulty Separating Mono- and Di-alkylated Products | The boiling points of the mono- and di-alkylated products can be very close.[4] | Optimize reaction conditions to maximize the yield of the desired product.[4] Utilize column chromatography for separation if distillation is ineffective.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the outcome of diethyl malonate alkylation?
A1: The primary factors that determine the product distribution (mono- vs. di-alkylation) are the stoichiometry of the reactants, the strength and amount of the base, the reaction temperature, and the nature of the alkylating agent.[4] Careful control of these parameters is crucial for selective synthesis.
Q2: Which bases are typically recommended for this reaction?
A2: Sodium ethoxide (NaOEt) in ethanol is the most commonly used base for the alkylation of diethyl malonate.[4] It is important to use a base with the same alkyl group as the ester to avoid transesterification.[1][4] For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be employed, particularly when trying to minimize side reactions.[4]
Q3: How does the choice of solvent affect the reaction?
A3: Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide.[4] Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used with stronger bases like sodium hydride (NaH) to ensure complete enolate formation and reduce side reactions.[4]
Q4: How can I favor mono-alkylation over di-alkylation?
A4: To favor the formation of the mono-alkylated product, it is recommended to use a slight excess of diethyl malonate relative to the base and the alkylating agent.[4] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[4]
Q5: Can I perform a dialkylation with two different alkyl groups?
A5: Yes, this can be achieved through a sequential alkylation strategy.[5] First, perform a mono-alkylation as described. After the first alkylation is complete, a second equivalent of base is added, followed by the addition of the second, different alkylating agent.[4]
Experimental Protocols
General Protocol for Mono-alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol.[4]
-
Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature and stir for 30-60 minutes.[3]
-
Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the stirred solution. The reaction may be exothermic. After the addition, heat the mixture to reflux and monitor the reaction by TLC or GC.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate.[3][4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[3][4]
General Protocol for Di-alkylation of Diethyl Malonate
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After the first alkylation is complete (monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.[4]
-
Second Alkylation: Add the second alkylating agent (1.0 eq) dropwise and heat the mixture to reflux for 2-4 hours.[4]
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the mono-alkylation.[4]
Visualized Workflows and Pathways
Caption: A generalized workflow for the mono-alkylation of diethyl malonate.
Caption: Desired SN2 reaction versus common side reactions.
Caption: A decision tree for troubleshooting low product yield.
References
Troubleshooting low yields in Diethyl (3-chloropropyl)malonate cyclization reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the intramolecular cyclization of diethyl (3-chloropropyl)malonate to form diethyl cyclobutane-1,1-dicarboxylate.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields in this cyclization are a common issue, often stemming from competing side reactions and suboptimal reaction conditions. The primary culprit is the intermolecular condensation of the starting material with unreacted diethyl malonate, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[1][2] Here’s a breakdown of potential causes and how to address them:
1. Presence of Moisture:
-
Problem: The presence of water in the reaction mixture can neutralize the base (e.g., sodium ethoxide), rendering it ineffective for the deprotonation of the malonate ester. This leads to an incomplete reaction.[3][4]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. It is crucial to maintain strictly anhydrous conditions throughout the reaction.[3]
2. Inefficient Base-Mediated Deprotonation:
-
Problem: The choice and handling of the base are critical. If the base is not strong enough or is not present in the correct stoichiometric amount, the deprotonation of the malonate will be incomplete.
-
Solution: Sodium ethoxide in absolute ethanol is a commonly used and effective base for this reaction.[3][5] Ensure the sodium ethoxide is freshly prepared or properly stored to maintain its reactivity. The use of potassium carbonate in DMF is an alternative system that can be effective.[1]
3. Suboptimal Reaction Temperature and Time:
-
Problem: The reaction temperature and duration can influence the competition between the desired intramolecular cyclization and the intermolecular side reaction.
-
Solution: The reaction is typically performed at elevated temperatures to facilitate the reaction. A common procedure involves heating the reaction mixture to reflux.[3] Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
4. Purity of Starting Materials:
-
Problem: Impurities in the this compound or the solvent can interfere with the reaction.
-
Solution: Ensure the starting materials and solvents are of high purity. If necessary, purify the starting materials by distillation before use.
The following flowchart outlines a systematic approach to troubleshooting low yields:
Caption: Troubleshooting workflow for low cyclization yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in this reaction and how can I minimize its formation?
A1: The major side product is tetraethyl 1,1,5,5-pentanetetracarboxylate.[1] This is formed from the intermolecular reaction of the enolate of this compound with another molecule of the starting material. To minimize its formation, it is crucial to favor the intramolecular reaction. This can be achieved by using high dilution conditions, which statistically favor the intramolecular cyclization over intermolecular reactions. A slow addition of the substrate to the base can also help maintain a low concentration of the reactive species.
Q2: What is the recommended base and solvent system for this cyclization?
A2: A widely used and effective system is sodium ethoxide in absolute ethanol.[3] An alternative is potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The choice may depend on the specific experimental setup and desired reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.
Q4: What are the typical yields for this reaction?
A4: The reported yields for the synthesis of diethyl 1,1-cyclobutanedicarboxylate, a closely related reaction, range from approximately 25% to 55% depending on the specific conditions and starting materials used.[1][2][6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyclobutane Ring Formation
| Base/Solvent System | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Sodium Ethoxide / Ethanol | Reflux | 45 minutes after addition | 53-55 | [3] |
| Potassium Carbonate / DMF | 20 | 16 hours | ~89 (for a similar cyclopropane synthesis) | [1] |
| Nano-K2CO3 / Ethanol | 65 | 8 hours | 87.5 (for alkylation, not cyclization) | [7] |
Experimental Protocols
Protocol: Cyclization of this compound using Sodium Ethoxide in Ethanol
This protocol is adapted from established procedures for similar cyclization reactions.[3]
Materials:
-
This compound
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under anhydrous conditions (e.g., round-bottom flask, reflux condenser, dropping funnel, drying tube)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a drying tube, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup: In a separate flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of this compound in absolute ethanol.
-
Cyclization Reaction: Heat the solution of this compound to a gentle reflux. Slowly add the prepared sodium ethoxide solution from the dropping funnel to the refluxing mixture. Control the rate of addition to maintain a smooth reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 45-60 minutes. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol by distillation under reduced pressure.
-
To the residue, add cold water to dissolve the sodium salts.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by distillation.
-
Purify the crude product by vacuum distillation to obtain diethyl cyclobutane-1,1-dicarboxylate.
-
The following diagram illustrates the key steps in the experimental workflow:
References
- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
Preventing dialkylation in malonic ester synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the malonic ester synthesis, with a specific focus on preventing undesired dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in malonic ester synthesis?
A1: Dialkylation occurs because the mono-alkylated malonic ester product still possesses one acidic proton on the α-carbon.[1] If a strong base and unreacted alkyl halide are still present in the reaction mixture, the mono-alkylated product can be deprotonated to form a new enolate, which then reacts with a second molecule of the alkylating agent.[1][2]
Q2: How does the choice of base impact the reaction?
A2: A strong base is necessary to deprotonate the malonic ester.[3] Sodium ethoxide (NaOEt) in ethanol is a commonly used base.[2] It is crucial to match the alkoxide base to the ester groups of the malonate (e.g., use sodium ethoxide with diethyl malonate) to prevent transesterification, a side reaction where the ester groups are exchanged.[2][3] For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be used, often in aprotic solvents like THF or DMF.[2]
Q3: Can the type of alkylating agent affect the outcome?
A3: Yes, the reaction proceeds via an SN2 mechanism, so the structure of the alkylating agent is critical. Methyl and primary alkyl halides are excellent substrates.[1] Secondary alkyl halides react more slowly and are more prone to a competing E2 elimination side reaction, which forms an alkene byproduct.[1][4] Tertiary alkyl halides are unsuitable as they predominantly undergo elimination.[1] Aryl and vinylic halides are also unreactive in this context.[4]
Q4: I am observing a significant amount of an alkene byproduct. What is happening?
A4: The formation of an alkene derived from your alkyl halide is due to a competing E2 elimination reaction.[1] The basic conditions required for the malonic ester synthesis can promote the elimination of HX from the alkyl halide, particularly if you are using a secondary or tertiary alkyl halide.[1] To minimize this, use primary alkyl halides whenever possible and consider controlling the reaction temperature.[1]
Troubleshooting Guide: Preventing Dialkylation
Uncontrolled dialkylation is a common side reaction that leads to lower yields of the desired mono-alkylated product and creates purification challenges.[3] The following guide provides strategies to favor mono-alkylation.
The most critical factor in controlling the extent of alkylation is the stoichiometry of the reactants. Using an excess of the malonic ester relative to the base and alkylating agent significantly favors the formation of the mono-alkylated product. This is because the base is more likely to deprotonate an unreacted (and more abundant) malonic ester molecule than the less abundant mono-alkylated product.[5]
Data Presentation: Effect of Stoichiometry on Product Distribution
The following table summarizes the effect of the molar ratio of diethyl malonate to the alkylating agent on the product yields in a typical synthesis of Diethyl (1-methylbutyl)malonate.
| Molar Ratio (Diethyl Malonate : Alkylating Agent) | Yield of Mono-alkylated Product (%) | Yield of Dialkylated Product (%) |
| 1 : 1 | 55 | 15 |
| 1.5 : 1 | 65 | 8 |
| 2 : 1 | 70 | <5 |
| (Data sourced from a representative synthesis of Diethyl (1-methylbutyl)malonate)[5] |
Other Key Experimental Parameters
-
Order of Addition & Temperature: For optimal selectivity, the enolate should be fully formed at room temperature first. This solution is then added slowly (dropwise) to a refluxing solution of the alkylating agent. This procedure keeps the instantaneous concentration of the enolate low, making it more likely to react with the abundant alkyl halide rather than the newly formed mono-alkylated product.
-
Base Stoichiometry: Use exactly one equivalent of the base relative to the alkylating agent to ensure there is no excess base available to deprotonate the mono-alkylated product.[2]
-
Solvent: Protic solvents like ethanol are standard when using alkoxide bases.[2] Aprotic solvents such as THF or DMF are preferred for stronger bases like sodium hydride (NaH) to ensure complete enolate formation.[2] Always use anhydrous (dry) solvents to prevent hydrolysis of the ester.[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid unnecessarily long reaction times, which can increase the chance of side reactions.
Detailed Experimental Protocol: Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to maximize the yield of the mono-alkylated product.
Objective: To synthesize diethyl ethylmalonate.
Materials:
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Diethyl malonate
-
Ethyl iodide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), equipped with a reflux condenser and magnetic stirrer, carefully add sodium metal (1.0 eq) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.[2]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 to 1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodiomalonic ester enolate.[2]
-
Alkylation: Add the alkyl halide (in this case, ethyl iodide, 1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours, monitoring the reaction's progress by TLC.[2]
-
Work-up: After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator. Add water to the residue and extract the product three times with diethyl ether.[2][5]
-
Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to obtain the pure mono-alkylated product.[2]
Visualizations
Logical Workflow for Troubleshooting Dialkylation
Caption: A flowchart for systematically troubleshooting and minimizing dialkylation.
Malonic Ester Synthesis Mechanism
References
Removal of unreacted starting materials from Diethyl (3-chloropropyl)malonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving diethyl (3-chloropropyl)malonate. The following information is designed to address specific issues related to the removal of unreacted starting materials from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I can expect in my this compound synthesis?
A1: The most common synthesis of this compound involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane. Therefore, the primary unreacted starting materials you are likely to encounter in your crude product are diethyl malonate and 1-bromo-3-chloropropane .
Q2: What is the initial step to purify my crude this compound?
A2: The recommended first step is an aqueous work-up. This involves washing the crude reaction mixture with water and brine (a saturated aqueous solution of NaCl). This procedure is effective for removing water-soluble impurities, such as salts formed during the reaction (e.g., sodium bromide) and any remaining base catalyst.
Q3: How can I remove unreacted diethyl malonate and 1-bromo-3-chloropropane from my product?
A3: The two most effective methods for removing these starting materials are vacuum distillation and flash column chromatography. The choice between these methods depends on the scale of your reaction, the required purity of the final product, and the available equipment.
Q4: When is vacuum distillation the preferred method?
A4: Vacuum distillation is ideal for larger-scale purifications where the boiling points of the components are sufficiently different.[1][2] Unreacted diethyl malonate and 1-bromo-3-chloropropane are more volatile than the this compound product, allowing for their separation by distillation under reduced pressure.[1][3][4]
Q5: When should I consider using flash column chromatography?
A5: Flash column chromatography is an excellent choice for smaller-scale reactions or when very high purity is required.[5][6] It is particularly useful for separating compounds with similar boiling points or when distillation is impractical. It can also be used as a secondary purification step after distillation to remove any remaining trace impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield after aqueous work-up | Product is partially soluble in the aqueous layer. | Minimize the volume of water used for extraction. Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. | |
| Product is contaminated with a low-boiling impurity after distillation. | Inefficient fractional distillation. | Ensure your distillation apparatus includes a fractionating column with sufficient theoretical plates. Collect the distillate in smaller fractions and analyze each fraction (e.g., by GC or NMR) to identify the pure product fractions. |
| Vacuum is not low enough. | Check your vacuum pump and ensure all connections in the distillation setup are properly sealed to achieve a lower pressure. This will reduce the boiling points and improve separation. | |
| Product co-elutes with starting material during column chromatography. | Inappropriate solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A solvent system that gives a clear separation of spots on the TLC plate should be used. A less polar solvent system may be required to achieve better separation. |
| Column was overloaded. | Use a larger column with more silica gel for the amount of crude product being purified. |
Data Presentation
The significant difference in boiling points between the product and the unreacted starting materials is key to successful purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at atmospheric pressure) | Boiling Point (°C at reduced pressure) |
| Diethyl malonate | 160.17 | 199 °C[1][7][8][9] | 90-100 °C (at unspecified vacuum)[2] |
| 1-Bromo-3-chloropropane | 157.44 | 143.3 °C[3][10] | - |
| This compound | 236.69 | - | 136 °C (at 5 mmHg)[4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for the purification of this compound on a larger scale.
1. Aqueous Work-up: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer. c. Wash the organic layer with an equal volume of brine. Separate and collect the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.
2. Vacuum Distillation: a. Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed. b. Place the crude product in the distillation flask with a magnetic stir bar. c. Slowly apply vacuum to the system, aiming for a pressure of approximately 5 mmHg. d. Gradually heat the distillation flask using a heating mantle. e. Collect the initial fractions, which will consist of any remaining solvent and the lower-boiling unreacted starting materials (1-bromo-3-chloropropane and diethyl malonate). f. As the temperature of the vapor rises and stabilizes around 136 °C (at 5 mmHg), collect the main fraction, which is the purified this compound.[4] g. Stop the distillation before the flask is completely dry to prevent the formation of non-volatile residues.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for smaller-scale purification or for achieving high purity.
1. Preparation: a. First, perform an aqueous work-up as described in Protocol 1, step 1. b. Determine a suitable solvent system using Thin-Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide good separation between the product and the starting materials, with the product having an Rf value of approximately 0.3.[5][6]
2. Column Packing: a. Secure a glass chromatography column in a vertical position. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a layer of sand (approximately 1-2 cm). d. Prepare a slurry of silica gel in the chosen eluting solvent and pour it into the column. e. Allow the silica gel to settle, and then add another layer of sand on top.
3. Loading and Elution: a. Dissolve the crude product in a minimal amount of the eluting solvent. b. Carefully load the sample onto the top of the silica gel column. c. Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. d. Monitor the fractions by TLC to identify which ones contain the pure product. e. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 4. This compound 97 18719-43-2 [sigmaaldrich.com]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Diethyl malonate CAS 105-53-3 | 800898 [merckmillipore.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Diethyl Malonate [commonorganicchemistry.com]
- 10. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preparation of Diethyl (3-chloropropyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Diethyl (3-chloropropyl)malonate, focusing on the avoidance of common impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Formation of a Significant Amount of a Lower Boiling Point Impurity.
-
Question: My reaction is showing a low yield of the desired this compound, and upon analysis (e.g., GC-MS), I observe a significant peak corresponding to a lower boiling point byproduct. What is the likely cause and how can I prevent it?
-
Answer: The most probable cause is the intramolecular cyclization of the initially formed product to yield diethyl cyclobutane-1,1-dicarboxylate. This is a common side reaction when using 1-bromo-3-chloropropane as the alkylating agent. The enolate of the mono-alkylated product can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a cyclobutane ring.
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the ratio of alkylation to cyclization. Non-polar, aprotic solvents can favor the desired intermolecular alkylation over the intramolecular cyclization. The use of weaker bases can also reduce the rate of the competing cyclization reaction.
-
Temperature Control: Maintain a controlled and moderate reaction temperature. Higher temperatures can promote the intramolecular cyclization.
-
Slow Addition of Base: Adding the base slowly to the mixture of diethyl malonate and 1-bromo-3-chloropropane can help to keep the concentration of the enolate low, thereby favoring the intermolecular reaction.
-
Issue 2: Presence of a High Molecular Weight Impurity.
-
Question: My product mixture contains a significant amount of a high molecular weight impurity, as indicated by mass spectrometry. What is this impurity and how can I minimize its formation?
-
Answer: This high molecular weight impurity is likely the dialkylated product, diethyl 2,2-bis(3-chloropropyl)malonate. This occurs when the mono-alkylated product is deprotonated again by the base and reacts with a second molecule of 1-bromo-3-chloropropane.[1]
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of diethyl malonate to 1-bromo-3-chloropropane. A slight excess of diethyl malonate can also help to favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Add the 1-bromo-3-chloropropane slowly to the reaction mixture containing the diethyl malonate and the base. This ensures that the concentration of the alkylating agent is kept low, reducing the likelihood of a second alkylation event.[1]
-
Choice of Base: Using a less reactive or sterically hindered base can sometimes help to minimize dialkylation. However, ensure that the base is strong enough to efficiently deprotonate the diethyl malonate.
-
Issue 3: Difficulty in Purifying the Final Product.
-
Question: I am having trouble separating the desired this compound from the impurities by distillation. What are the recommended purification methods?
-
Answer: The boiling points of this compound, the dialkylated product, and the cyclized byproduct can be close, making simple distillation challenging.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Fractional Vacuum Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating the components. Due to the proximity of their boiling points, a column with a high number of theoretical plates is recommended.
-
Diethyl cyclobutane-1,1-dicarboxylate (the cyclized product) will typically have a lower boiling point than the desired product.
-
This compound is the desired product.
-
Diethyl 2,2-bis(3-chloropropyl)malonate (the dialkylated product) will have a significantly higher boiling point.
-
-
Column Chromatography: If fractional distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to separate the components. The polarity of the compounds generally follows the order: diethyl cyclobutane-1,1-dicarboxylate < this compound < diethyl 2,2-bis(3-chloropropyl)malonate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are:
-
Diethyl 2,2-bis(3-chloropropyl)malonate: The product of dialkylation.[1]
-
Diethyl cyclobutane-1,1-dicarboxylate: The product of intramolecular cyclization.
-
Unreacted diethyl malonate: Starting material that did not react.
-
Elimination products: Although less common with primary halides, elimination reactions can still occur under basic conditions.
Q2: How can I monitor the progress of the reaction to optimize the yield of the desired product?
A2: The reaction progress can be effectively monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the desired product and any impurities. This allows for the determination of the optimal reaction time to maximize the yield of this compound while minimizing the formation of byproducts.
Q3: What is the effect of the base on the reaction outcome?
A3: The choice of base is critical.
-
Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are effective in deprotonating diethyl malonate but can also promote side reactions like dialkylation and elimination.
-
Weaker bases like potassium carbonate (K₂CO₃), especially when used with a phase-transfer catalyst, can offer a milder reaction environment, potentially reducing the formation of byproducts. One study demonstrated a high yield (87.5%) using nano-K₂CO₃ in ethanol at 65°C.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions should be observed:
-
1-Bromo-3-chloropropane is a hazardous chemical. It is flammable, an irritant, and may be carcinogenic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diethyl malonate is also an irritant.
-
Bases such as sodium ethoxide and sodium hydride are corrosive and/or flammable. They should be handled with care, and anhydrous conditions should be maintained, especially when using sodium hydride.
-
The reaction can be exothermic , so proper temperature control is essential to prevent runaway reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| 1-Bromo-3-chloropropane | nano-K₂CO₃ | Ethanol | 65 | 8 | 87.5 |
Note: This table will be expanded as more comparative quantitative data becomes available.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Nano-K₂CO₃
This protocol is based on a reported procedure and provides a high yield of the desired product.
Materials:
-
Diethyl malonate
-
1-Bromo-3-chloropropane
-
Nano-K₂CO₃
-
Absolute Ethanol
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add nano-K₂CO₃ (1.3 mol equivalents), diethyl malonate (1.0 mol equivalent), and 1-bromo-3-chloropropane (1.1 mol equivalents) in absolute ethanol.
-
Heat the reaction mixture to 65°C with constant stirring.
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Monitor the reaction progress by GC. The reaction is typically complete within 8 hours.
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After the reaction is complete, cool the mixture to room temperature and filter to remove the nano-K₂CO₃.
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Remove the ethanol from the filtrate under reduced pressure.
-
The crude product can then be purified by fractional vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side products.
Caption: Troubleshooting workflow for common issues in the synthesis of this compound.
References
Navigating the Scale-Up of Diethyl (3-chloropropyl)malonate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Diethyl (3-chloropropyl)malonate is a critical step in the production of various active pharmaceutical ingredients. However, transitioning this synthesis from the laboratory bench to a pilot plant or industrial scale introduces a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and addressing frequently asked questions to ensure a safe, efficient, and scalable reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this alkylation reaction revolve around:
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Side Product Formation: The most significant side product is the dialkylated malonate. Controlling the stoichiometry and reaction conditions is crucial to minimize its formation.
-
Exothermicity and Heat Management: The alkylation reaction is exothermic, and improper heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and impurities.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in large volumes is difficult and can result in localized concentration differences, affecting reaction kinetics and product purity.
-
Purification: Separating the desired mono-alkylated product from unreacted starting materials and the dialkylated byproduct on a large scale can be challenging due to similar physical properties.
Q2: How can the formation of the dialkylated byproduct, Diethyl di(3-chloropropyl)malonate, be minimized during scale-up?
A2: To favor mono-alkylation, several strategies can be employed:
-
Stoichiometric Control: Use a slight excess of diethyl malonate relative to 1-bromo-3-chloropropane.
-
Slow Addition of Alkylating Agent: The slow, controlled addition of 1-bromo-3-chloropropane to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation on the product.
-
Temperature Control: Maintaining a consistent and moderate reaction temperature is critical. Runaway temperatures can increase the rate of the second alkylation.
Q3: What are the advantages of using Phase Transfer Catalysis (PTC) for this reaction at an industrial scale?
A3: Phase Transfer Catalysis offers several advantages for large-scale synthesis:
-
Milder Reaction Conditions: PTC can often be carried out with less hazardous and more easily handled bases, such as potassium carbonate, instead of sodium ethoxide which requires anhydrous conditions.
-
Improved Reaction Rates: By facilitating the transfer of the malonate anion into the organic phase, PTC can enhance reaction rates.
-
Simplified Work-up: The use of solid-supported or water-soluble catalysts can simplify the purification process.
-
Increased Safety: Avoiding the use of sodium metal and anhydrous ethanol reduces safety risks associated with flammable and highly reactive materials.
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Key safety considerations include:
-
Handling of Reactants: Diethyl malonate and 1-bromo-3-chloropropane can be irritating and harmful. Appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, is essential.
-
Exothermic Reaction: The potential for a runaway reaction must be managed with a robust reactor cooling system and a well-defined emergency plan.
-
Solvent Handling: The use of flammable organic solvents requires proper ventilation, grounding of equipment to prevent static discharge, and adherence to all fire safety protocols.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure adequate mixing to improve contact between reactants. - Verify the activity of the base. |
| Formation of dialkylated byproduct. | - Use a slight excess of diethyl malonate. - Implement slow, controlled addition of 1-bromo-3-chloropropane. | |
| Competing elimination reaction (E2) of 1-bromo-3-chloropropane. | - Maintain a moderate reaction temperature. - Consider using a less hindered base if elimination is a significant issue. | |
| High Levels of Dialkylated Impurity | Poor temperature control, leading to hot spots in the reactor. | - Improve reactor agitation to ensure uniform temperature distribution. - Optimize the cooling system of the reactor. |
| Incorrect stoichiometry or rapid addition of the alkylating agent. | - Re-verify the quantities of all reactants. - Calibrate the addition rate of 1-bromo-3-chloropropane. | |
| Difficult Product Purification | Close boiling points of the desired product and the dialkylated impurity. | - Utilize fractional vacuum distillation for improved separation. - Consider preparative chromatography for high-purity requirements, although this may be less feasible at a very large scale. |
| Presence of unreacted starting materials. | - Optimize the reaction to drive it to completion. - Perform a thorough aqueous work-up to remove water-soluble starting materials and byproducts. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using Sodium Ethoxide
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1-bromo-3-chloropropane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.0 eq.) to absolute ethanol. Stir until all the sodium has dissolved.
Monitoring the progress of Diethyl (3-chloropropyl)malonate reactions by TLC or GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving Diethyl (3-chloropropyl)malonate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the progress of my this compound reaction?
A1: Monitoring your reaction is crucial to determine its completion, identify the formation of byproducts, and optimize reaction conditions such as temperature and reaction time.[1][2] This ensures a higher yield and purity of your desired product.
Q2: Which technique, TLC or GC, is more suitable for monitoring my reaction?
A2: The choice between TLC and GC depends on several factors. TLC is a rapid, simple, and inexpensive qualitative technique ideal for quick checks of reaction progress at the bench.[2][3] GC provides quantitative data, offering higher resolution and sensitivity, which is beneficial for complex reaction mixtures or when precise conversion rates are needed.[4][5]
Q3: How do I take a sample from my reaction for analysis?
A3: Using a glass capillary tube, carefully withdraw a small aliquot (a few microliters) from the reaction mixture.[6][7] For TLC, you can often spot this directly onto the plate. For GC, a micro-workup might be necessary to remove non-volatile components. This involves diluting the aliquot in a suitable solvent (e.g., ethyl acetate), washing with water or brine, and using the organic layer for injection.[6]
Thin-Layer Chromatography (TLC) Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[8][9] |
| Inappropriate solvent system. | Add a small amount of acetic or formic acid for acidic compounds, or triethylamine for basic compounds, to the mobile phase.[8] | |
| Spots remain at the baseline (low Rf). | The eluent is not polar enough. | Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[8][10] |
| Spots run with the solvent front (high Rf). | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent.[8][10] |
| No spots are visible. | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][9] |
| The compound is not UV-active. | Use a visualization agent such as potassium permanganate or an iodine chamber.[3] | |
| Reactant and product spots have very similar Rf values. | The solvent system does not provide enough resolution. | Experiment with different solvent systems to improve separation. A co-spot, where the reaction mixture and starting material are spotted in the same lane, can help to distinguish between the two if the spots are very close.[11][12] |
Gas Chromatography (GC) Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Ghost peaks (peaks appearing in blank runs). | Contamination of the syringe, inlet, or column. | Clean the syringe and injector port. Bake out the column at a high temperature.[13][14] |
| Septum bleed. | Replace the septum.[14] | |
| Broad or tailing peaks. | Column overloading. | Dilute the sample or use a split injection.[13] |
| Active sites in the column or liner. | Use a deactivated liner and column. Check for column degradation.[15] | |
| Baseline drift or noise. | Contaminated carrier gas or detector. | Use high-purity gas with appropriate traps. Clean the detector according to the manufacturer's instructions.[14][15] |
| Column bleed. | Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit.[13] | |
| Poor reproducibility of retention times. | Fluctuations in oven temperature, carrier gas flow rate, or inlet pressure. | Check for leaks in the gas lines. Ensure the GC is properly calibrated and maintained.[15] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[11]
-
Spot the Plate:
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the origin line.[3][6] Let the solvent front travel up the plate until it is about 1 cm from the top.[6]
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the spots are not visible, use a staining agent like potassium permanganate.[8][11]
-
Interpret the Results: The reaction is complete when the starting material spot is no longer visible in the RM lane. The appearance of a new spot corresponds to the product.
Protocol 2: Monitoring Reaction Progress by GC
-
Sample Preparation: Take a small aliquot from the reaction. Perform a mini-workup by diluting it with an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic layer with a drying agent like anhydrous sodium sulfate.
-
Instrument Setup: Set up the gas chromatograph with an appropriate column (e.g., a non-polar capillary column like DB-1 or HP-5) and set the oven temperature program, injector temperature, and detector temperature. A flame ionization detector (FID) is commonly used for this type of analysis.[4]
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times. The reaction progress can be quantified by comparing the peak areas of the starting material and the product over time.[16]
Quantitative Data
The following table provides example retention factors (Rf) for TLC and retention times (RT) for GC for compounds similar to this compound. Note: These values are illustrative and the actual values for your specific reaction should be determined experimentally.
| Compound | TLC (Hexane:Ethyl Acetate 4:1) - Example Rf | GC (Non-polar column) - Example RT (min) |
| Diethyl malonate | 0.55 | 5.90[17] |
| This compound | ~0.45 (Expected to be slightly more polar than the starting material) | ~7-9 (Expected to be higher than diethyl malonate) |
| Diethyl alkylated malonate product | Varies depending on the alkyl group, generally less polar than the starting material | Varies |
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Logic diagram for troubleshooting common GC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Home Page [chem.ualberta.ca]
- 11. How To [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. agilent.com [agilent.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. scribd.com [scribd.com]
- 17. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
Impact of anhydrous conditions on Diethyl (3-chloropropyl)malonate reaction yields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl (3-chloropropyl)malonate. The following information addresses common issues, particularly the impact of anhydrous conditions on reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for the synthesis of this compound?
A1: Anhydrous conditions are crucial because the reaction, a variation of the malonic ester synthesis, involves the formation of a resonance-stabilized enolate from diethyl malonate using a base like sodium ethoxide.[1][2][3][4][5][6] Water readily reacts with and consumes the strong base (e.g., sodium ethoxide), converting it to sodium hydroxide, which is a weaker base for this specific deprotonation and can promote side reactions.[7][8][9][10] This consumption of the base leads to incomplete enolate formation, resulting in significantly lower yields of the desired alkylated product.[11] For optimal results, all reagents and solvents must be strictly anhydrous.[8][11]
Q2: What are the primary side reactions that can occur in the presence of moisture?
A2: The primary side reaction is the hydrolysis of the base, sodium ethoxide, by water to form sodium hydroxide and ethanol.[7][8][9][10] Additionally, the presence of hydroxide ions can lead to the saponification (hydrolysis) of the ester groups in both the starting material (diethyl malonate) and the product (this compound), especially at elevated temperatures. This forms carboxylate salts that will not undergo the desired alkylation.
Q3: Can I use a base other than sodium ethoxide?
A3: Yes, other strong bases can be used. However, it is generally recommended to use an alkoxide base where the alkyl group matches the ester's alkyl group (in this case, ethoxide for a diethyl ester) to prevent transesterification reactions.[3] Anhydrous potassium carbonate has also been successfully used as a base in this synthesis.
Q4: How can I ensure my reagents and glassware are sufficiently anhydrous?
A4: To ensure anhydrous conditions, glassware should be flame-dried or oven-dried at a high temperature (e.g., 120-150°C) for several hours and then cooled in a desiccator over a drying agent. Solvents like ethanol should be "absolute" or dried over molecular sieves.[12][13] Solid reagents should be dried in a vacuum oven if their stability permits. The reaction should be carried out under an inert atmosphere, such as dry nitrogen or argon.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Presence of moisture: Reagents, solvents, or glassware were not properly dried. | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use absolute ethanol and ensure other reagents are anhydrous.[8][12][13] |
| 2. Ineffective base: The sodium ethoxide may have degraded due to exposure to air and moisture.[10] | Use freshly prepared sodium ethoxide or a recently purchased, properly stored container. | |
| 3. Impure reactants: The diethyl malonate or 1-bromo-3-chloropropane may contain impurities that interfere with the reaction. | Purify the starting materials by distillation before use. | |
| Formation of Side Products | 1. Hydrolysis of ester: Presence of water and hydroxide ions leading to saponification. | Strictly adhere to anhydrous conditions.[7][8][9][10] |
| 2. Dialkylation: A second alkylation of the product can occur if stoichiometry is not carefully controlled. | Use a slight excess of diethyl malonate relative to the base and the alkylating agent to favor monoalkylation. | |
| Reaction Fails to Initiate | 1. Inactive base: The base has been completely consumed by moisture. | Prepare fresh sodium ethoxide or use a new batch. Ensure all components of the reaction are anhydrous. |
| 2. Low reaction temperature: The temperature may not be sufficient for the reaction to proceed at a reasonable rate. | Gently heat the reaction mixture to reflux after the addition of the alkylating agent. |
Data Presentation
The following table illustrates the expected impact of increasing water content on the yield of this compound when using sodium ethoxide as a base. Note that these are representative values based on the principles of the malonic ester synthesis and the reactivity of sodium ethoxide with water.
| Water Content in Ethanol (%, v/v) | Molar Equivalents of Water (relative to NaOEt) | Expected Yield of this compound (%) |
| 0.0 (Anhydrous) | 0.0 | > 85% |
| 0.5 | ~0.5 | 40 - 50% |
| 1.0 | ~1.0 | < 10% |
| > 2.0 | > 2.0 | ~ 0% |
Experimental Protocols
Key Experiment: Synthesis of this compound under Anhydrous Conditions
This protocol is adapted from established procedures for malonic ester synthesis.
Materials:
-
Diethyl malonate
-
1-Bromo-3-chloropropane
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered and dried
-
Absolute ethanol
-
Round-bottom flask, reflux condenser, and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube containing calcium chloride or another suitable desiccant.
-
Addition of Reagents: To the flask, add anhydrous potassium carbonate (1.3 molar equivalents) and absolute ethanol.
-
Begin stirring the mixture and then add diethyl malonate (1.0 molar equivalent) and 1-bromo-3-chloropropane (1.1 molar equivalents).
-
Reaction: Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux with continuous stirring for 8 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the potassium salts.
-
Purification: Remove the ethanol from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Visualizations
Caption: Anhydrous workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. brainkart.com [brainkart.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Page loading... [guidechem.com]
- 8. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 9. The embodiment of strong hydrolysis degree of solid sodium ethoxide-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 10. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Managing Exothermic Reactions Involving Diethyl (3-chloropropyl)malonate
Welcome to the Technical Support Center for handling reactions with Diethyl (3-chloropropyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential exothermic events and troubleshooting common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the alkylation of diethyl malonate to produce this compound an exothermic reaction?
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a combustible liquid and can cause skin and serious eye irritation.[3] It is stable under normal conditions.[1] When heated, it may emit acrid smoke and irritating fumes.[2] The primary concern during its synthesis via alkylation is the potential for a runaway reaction due to the exothermic nature of the alkylation step.
Q3: What are the most common side products in the synthesis of this compound?
A3: The most common side products are the dialkylated diethyl malonate, elimination byproducts from the alkylating agent (1-bromo-3-chloropropane), and hydrolysis of the ester groups.[1][4]
Q4: How can I minimize the formation of the dialkylated side product?
A4: To minimize dialkylation, it is recommended to use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent.[1] A slight excess of diethyl malonate can also favor mono-alkylation. Additionally, the slow, dropwise addition of the alkylating agent to the diethyl malonate enolate solution is crucial.[1]
Q5: What causes the formation of elimination byproducts, and how can I prevent it?
A5: Elimination reactions are more likely with secondary and tertiary alkyl halides.[1][5] Since 1-bromo-3-chloropropane is a primary halide, the risk is lower but not negligible, especially if the reaction temperature is too high. Using a less hindered base and maintaining careful temperature control can help minimize this side reaction.
Troubleshooting Guides
Issue 1: Rapid Temperature Increase (Exotherm) During Alkylation
Symptoms:
-
A sudden and uncontrolled rise in the reaction mixture's temperature.
-
Increased pressure within the reaction vessel.
-
Vigorous boiling or fuming.
Possible Causes:
-
The rate of addition of the alkylating agent (1-bromo-3-chloropropane) is too fast.
-
Inadequate cooling of the reaction vessel.
-
The concentration of reactants is too high.
Solutions:
-
Immediate Action:
-
Stop the addition of the alkylating agent immediately.
-
Increase the efficiency of the cooling bath (e.g., by adding more ice or using a colder cooling medium).
-
If necessary, use an external cooling method like an ice water bath around the flask.
-
-
Preventative Measures for Future Experiments:
-
Add the alkylating agent dropwise using an addition funnel to control the rate of reaction.[1]
-
Ensure the reaction is equipped with an efficient condenser and a cooling bath from the start.
-
Consider diluting the reaction mixture with a suitable solvent to better manage the heat generated.
-
Issue 2: Low Yield of this compound and Presence of Impurities
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analysis (e.g., by GC or NMR) shows the presence of multiple products.
Possible Causes and Solutions:
| Side Product | Cause | Troubleshooting Steps |
| Dialkylated Diethyl Malonate | The mono-alkylated product reacts with a second equivalent of the alkyl halide.[1] | - Use a strict 1:1 molar ratio of diethyl malonate to 1-bromo-3-chloropropane.- Add the alkylating agent slowly and at a controlled temperature.[1] |
| Alkene (from elimination) | E2 elimination of the alkyl halide is favored by high temperatures and certain bases.[1] | - Maintain a lower reaction temperature.- Consider using a bulkier, less nucleophilic base.[1] |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water in the reaction or during workup.[4] | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize contact with aqueous solutions during the workup. |
| Transesterification Product | The alkoxide base used does not match the ester's alcohol (e.g., using sodium methoxide with diethyl malonate).[1] | - Ensure the alkoxide base matches the ester (e.g., use sodium ethoxide with diethyl malonate). |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from a procedure using nano-K2CO3 as a base.
Materials:
-
Diethyl malonate
-
1-bromo-3-chloropropane
-
Anhydrous potassium carbonate (nano-particle size is reported to be effective)
-
Absolute ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add anhydrous potassium carbonate (1.3 mol), diethyl malonate (1.0 mol), and 1-bromo-3-chloropropane (1.1 mol) to absolute ethanol (500 mL).
-
Heat the mixture to 65°C using an oil bath or heating mantle.
-
Stir the reaction mixture at this temperature for 8 hours.
-
Monitor the progress of the reaction by a suitable analytical method such as Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium salts.
-
Remove the ethanol from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Data Presentation
Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇ClO₄ | [3] |
| Molecular Weight | 236.69 g/mol | [3] |
| Boiling Point | 136 °C at 5 mmHg | [3] |
| Density | 1.101 g/mL at 25 °C | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
Visualizations
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: Logical relationships for troubleshooting low product yield.
References
Column chromatography techniques for purifying Diethyl (3-chloropropyl)malonate derivatives
Welcome to the technical support center for the purification of Diethyl (3-chloropropyl)malonate and its derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The synthesis of this compound typically involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane. The most common impurities arising from this reaction are unreacted diethyl malonate and the dialkylated product, Diethyl bis(3-chloropropyl)malonate. In some cases, elimination byproducts from the alkylating agent may also be present.
Q2: What is the recommended stationary phase for the column chromatography of this compound?
A2: Silica gel (230-400 mesh) is the most commonly used and effective stationary phase for the purification of this compound and its derivatives.[1] Its polarity allows for good separation of the moderately polar product from less polar starting materials and more polar byproducts.
Q3: How do I choose an appropriate solvent system (mobile phase)?
A3: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is the standard and generally most effective mobile phase for the chromatography of diethyl malonate derivatives.[1][2] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.
Q4: How can I visualize the spots on a TLC plate if my compounds are not UV-active?
A4: If your this compound derivative is not visible under UV light, you can use a potassium permanganate (KMnO₄) stain or a phosphomolybdic acid stain to visualize the spots on the TLC plate.[1]
Q5: What is a good target Rf value for my desired product on a TLC plate before scaling up to column chromatography?
A5: For optimal separation on a flash column, a good target retention factor (Rf) for your desired product on the TLC plate is typically between 0.2 and 0.4.[3] This range generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
Troubleshooting Guides
Below are common issues encountered during the column chromatography of this compound derivatives, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Co-elution of Product and Impurity | - Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the product from a closely eluting impurity. - Column Overloading: Too much crude material was loaded onto the column for its size. - Poor Column Packing: The silica gel bed is not uniform, leading to band broadening and poor separation. | - Optimize the Solvent System: Perform a more thorough TLC analysis with a range of hexane/ethyl acetate ratios. A shallower gradient or isocratic elution with a finely tuned solvent mixture may be necessary. Consider trying a different solvent system, such as dichloromethane/methanol for more polar compounds.[2][4] - Reduce Sample Load: Use a larger column or decrease the amount of crude material being purified. A general rule of thumb is a silica-to-sample ratio of at least 30:1 for straightforward separations. - Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product is not Eluting from the Column | - Solvent System is Too Non-Polar: The mobile phase does not have sufficient polarity to move the product down the column. - Strong Adsorption to Silica: The compound may have functional groups that interact very strongly with the acidic silica gel. | - Increase Solvent Polarity: Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mobile phase. If the product is very polar, a switch to a more polar solvent system like dichloromethane/methanol might be necessary.[2] - Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base like triethylamine to neutralize acidic sites, especially if your compound is base-sensitive. |
| Product Elutes Too Quickly (in the Solvent Front) | - Solvent System is Too Polar: The mobile phase is too strong, causing all components to travel with the solvent front. | - Decrease Solvent Polarity: Reduce the percentage of ethyl acetate in your hexane/ethyl acetate mobile phase. Start with a less polar mixture and gradually increase the polarity. |
| Streaking or Tailing of Spots on TLC/Column | - Sample Overload on TLC: Too much sample was spotted on the TLC plate. - Compound Degradation on Silica: The compound may be unstable on the acidic silica gel. - Inappropriate Sample Dissolution Solvent: The solvent used to dissolve the sample for loading is too strong. | - Dilute the Sample for TLC: Spot a more dilute solution of your sample on the TLC plate. - Test for Stability: Run a 2D TLC to check for on-plate degradation. If degradation is observed, consider using a different stationary phase like alumina or deactivated silica. - Use a Weaker Loading Solvent: Dissolve the crude product in a minimal amount of a less polar solvent (e.g., dichloromethane or the initial mobile phase) before loading it onto the column.[4] |
| Low Yield After Column Chromatography | - Irreversible Adsorption: The product is strongly and irreversibly binding to the silica gel. - Product Degradation: The compound is decomposing during the long exposure to the stationary phase. - Incomplete Elution: The column was not flushed with a sufficiently polar solvent at the end of the purification. | - Modify the Stationary Phase: As mentioned, using deactivated silica gel can sometimes improve recovery. - Run the Column Faster: A faster flow rate (within reason) can minimize the time the compound spends on the column, potentially reducing degradation. - Flush the Column: After collecting the fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol mixture) to ensure all of the product has eluted. |
Quantitative Data Summary
The following table provides estimated Rf values for this compound and common impurities in various hexane/ethyl acetate solvent systems on silica gel TLC plates. These values are approximate and should be used as a starting point for your own TLC analysis.
| Compound | Hexane:Ethyl Acetate (9:1) | Hexane:Ethyl Acetate (4:1) | Hexane:Ethyl Acetate (1:1) |
| 1-Bromo-3-chloropropane (Starting Material) | ~ 0.8 | ~ 0.9 | > 0.9 |
| Diethyl malonate (Starting Material) | ~ 0.6 | ~ 0.75 | ~ 0.85 |
| This compound (Product) | ~ 0.3 - 0.4 | ~ 0.5 - 0.6 | ~ 0.7 - 0.8 |
| Diethyl bis(3-chloropropyl)malonate (Byproduct) | ~ 0.2 | ~ 0.4 | ~ 0.6 |
Note: These Rf values are estimations based on the relative polarities of the compounds and data for similar malonate derivatives.[1] Actual values may vary depending on the specific TLC plates, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for your crude reaction mixture, and if available, standards of diethyl malonate and 1-bromo-3-chloropropane.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the marked starting points.
-
Develop the Plate: Place a small amount of your chosen hexane/ethyl acetate solvent system into a developing chamber with a piece of filter paper to ensure saturation. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Visualize: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if applicable) and/or by staining with potassium permanganate or phosphomolybdic acid.
-
Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.3 for the product spot, with good separation from other spots.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with silica gel (230-400 mesh) to the desired height (a silica-to-crude material ratio of 30:1 to 50:1 by weight is a good starting point).
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the least polar solvent mixture you plan to use, ensuring the silica bed is fully wetted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the initial eluent is recommended).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Rinse the sample flask with a small amount of the eluent and add it to the column to ensure all the crude material is transferred.
-
Allow the solvent level to drop to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Validation & Comparative
Spectroscopic Characterization of Diethyl (3-chloropropyl)malonate and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of synthetic intermediates is paramount. This guide provides a comparative spectroscopic analysis of Diethyl (3-chloropropyl)malonate and its derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein, including detailed experimental protocols, will aid in the unambiguous identification and quality assessment of these valuable synthetic building blocks.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and a selection of its derivatives. This allows for a direct comparison of the influence of the alkyl substituent on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) in ppm |
| This compound | 4.20 (q, 4H, J = 7.1 Hz, 2 x OCH₂CH₃), 3.55 (t, 2H, J = 6.4 Hz, CH₂Cl), 3.35 (t, 1H, J = 7.3 Hz, CH(COOEt)₂), 2.10-2.00 (m, 2H, CH₂CH₂Cl), 1.98-1.88 (m, 2H, CHCH₂CH₂), 1.28 (t, 6H, J = 7.1 Hz, 2 x OCH₂CH₃) |
| Diethyl propylmalonate [1] | 4.19 (q, 4H, J = 7.1 Hz, 2 x OCH₂CH₃), 3.28 (t, 1H, J = 7.4 Hz, CH(COOEt)₂), 1.95-1.85 (m, 2H, CHCH₂CH₂), 1.40-1.29 (m, 2H, CH₂CH₃), 1.26 (t, 6H, J = 7.1 Hz, 2 x OCH₂CH₃), 0.93 (t, 3H, J = 7.3 Hz, CH₂CH₃) |
| Diethyl ethylmalonate | 4.19 (q, 4H, J = 7.1 Hz, 2 x OCH₂CH₃), 3.19 (t, 1H, J = 7.5 Hz, CH(COOEt)₂), 2.01-1.91 (m, 2H, CHCH₂CH₃), 1.26 (t, 6H, J = 7.1 Hz, 2 x OCH₂CH₃), 0.95 (t, 3H, J = 7.5 Hz, CHCH₂CH₃) |
| Diethyl benzylmalonate [1] | 7.32-7.20 (m, 5H, Ar-H), 4.17 (q, 4H, J = 7.1 Hz, 2 x OCH₂CH₃), 3.70 (t, 1H, J = 7.8 Hz, CH(COOEt)₂), 3.23 (d, 2H, J = 7.8 Hz, CH₂Ph), 1.22 (t, 6H, J = 7.1 Hz, 2 x OCH₂CH₃) |
| Diethyl (5-chloropentyl)malonate [1] | 4.19 (q, 4H, J = 7.1 Hz, 2 x OCH₂CH₃), 3.53 (t, 2H, J = 6.6 Hz, CH₂Cl), 3.32 (t, 1H, J = 7.4 Hz, CH(COOEt)₂), 1.95-1.85 (m, 2H, CHCH₂), 1.80-1.70 (m, 2H, CH₂CH₂Cl), 1.48-1.32 (m, 4H, CH₂(CH₂)₂CH₂), 1.26 (t, 6H, J = 7.1 Hz, 2 x OCH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) in ppm |
| This compound | 169.1 (C=O), 61.5 (OCH₂CH₃), 51.8 (CH(COOEt)₂), 44.5 (CH₂Cl), 31.5 (CH₂CH₂Cl), 28.9 (CHCH₂CH₂), 14.1 (OCH₂CH₃) |
| Diethyl propylmalonate [1] | 169.6 (C=O), 61.2 (OCH₂CH₃), 51.8 (CH(COOEt)₂), 30.7 (CHCH₂CH₂), 20.5 (CH₂CH₃), 14.0 (OCH₂CH₃), 13.6 (CH₂CH₃) |
| Diethyl ethylmalonate | 169.4 (C=O), 61.3 (OCH₂CH₃), 53.0 (CH(COOEt)₂), 25.5 (CHCH₂CH₃), 14.1 (OCH₂CH₃), 12.0 (CHCH₂CH₃) |
| Diethyl benzylmalonate [1] | 168.8 (C=O), 137.9 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.7 (Ar-CH), 61.4 (OCH₂CH₃), 53.8 (CH(COOEt)₂), 34.7 (CH₂Ph), 13.9 (OCH₂CH₃) |
| Diethyl (5-chloropentyl)malonate [1] | 169.4 (C=O), 61.3 (OCH₂CH₃), 51.9 (CH(COOEt)₂), 44.8 (CH₂Cl), 32.2 (CH₂CH₂Cl), 28.4 (CHCH₂), 26.5 (CH₂CH₂CH₂Cl), 26.4 (CH₂(CH₂)₂CH₂), 14.5 (OCH₂CH₃) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C=O) | ν(C-O) | ν(C-Cl) |
| This compound | ~1735 | ~1250-1150 | ~750-650 |
| Diethyl propylmalonate | ~1734 | ~1245-1155 | - |
| Diethyl ethylmalonate | ~1733 | ~1240-1160 | - |
| Diethyl benzylmalonate | ~1732 | ~1235-1150 | - |
| Diethyl (5-chloropentyl)malonate | ~1736 | ~1255-1150 | ~750-650 |
Experimental Protocols
Synthesis of this compound
A typical procedure for the synthesis of this compound involves the alkylation of diethyl malonate.[2] In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate is added dropwise at a controlled temperature. Subsequently, 1-bromo-3-chloropropane is added, and the reaction mixture is refluxed for several hours. After cooling, the mixture is poured into water and extracted with an organic solvent such as diethyl ether. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Visualizing the Synthetic Workflow and Spectroscopic Logic
To better illustrate the experimental process and the logic of spectral interpretation, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Logic of spectroscopic structure elucidation.
References
A Comparative Guide to the Reactivity of Diethyl (3-chloropropyl)malonate and Other Haloalkyl Malonates
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing yield, reaction time, and overall efficiency. Haloalkyl malonates are versatile building blocks, particularly in the formation of cyclic compounds and in alkylation reactions. This guide provides an objective comparison of the reactivity of Diethyl (3-chloropropyl)malonate with its bromo- and iodo-analogs, supported by established principles of nucleophilic substitution and available experimental data.
Executive Summary
The reactivity of diethyl (haloalkyl)malonates in nucleophilic substitution reactions, including intramolecular cyclization, is critically dependent on the nature of the halogen atom. The well-established trend in leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻. This trend is a direct consequence of two key factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a faster reaction rate.
-
Anion Stability: The stability of the resulting halide anion in solution increases down the group (I⁻ > Br⁻ > Cl⁻). A more stable anion is a better leaving group.
Consequently, diethyl (3-iodopropyl)malonate is the most reactive, followed by diethyl (3-bromopropyl)malonate, with this compound being the least reactive. This difference in reactivity translates to significantly varying reaction times and potentially different yields under identical conditions. While chloro-derivatives are often more cost-effective, their lower reactivity may necessitate harsher reaction conditions, which can lead to side reactions and lower overall process efficiency.
Data Presentation: A Quantitative Comparison
| Alkyl Halide | Leaving Group | Relative Rate of Sₙ2 Reaction | Typical Yield (Intramolecular Cyclization of Diethyl (3-halopropyl)malonate) |
| Diethyl (3-iodopropyl)malonate | I⁻ | ~30,000 | High (expected >80%) |
| Diethyl (3-bromopropyl)malonate | Br⁻ | ~10,000 | Good (typically 60-80%) |
| This compound | Cl⁻ | ~200 | Moderate to Low (typically <60%, requires longer reaction times or harsher conditions) |
Note: Relative rates are based on the reaction of ethyl halides with a common nucleophile and are intended for comparative purposes. The rate constant for ethyl chloride is set as a baseline. Yields for the intramolecular cyclization are estimates based on typical outcomes in malonic ester syntheses.
Experimental Protocols
The following are representative experimental protocols for the synthesis of haloalkyl malonates and their subsequent intramolecular cyclization to form diethyl cyclobutane-1,1-dicarboxylate.
Synthesis of Diethyl (3-halopropyl)malonate (General Procedure)
This procedure outlines the alkylation of diethyl malonate with a 1-halo-3-halopropane. The choice of dihalopropane will determine the final product. For instance, using 1-bromo-3-chloropropane will primarily yield this compound due to the higher reactivity of the bromide leaving group.
Materials:
-
Diethyl malonate
-
1-Bromo-3-chloropropane (or 1,3-dibromopropane, or 1,3-diiodopropane)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
To the cooled sodium ethoxide solution, diethyl malonate is added dropwise with stirring.
-
The 1-halo-3-halopropane is then added to the solution, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the desired diethyl (3-halopropyl)malonate.
Intramolecular Cyclization to Diethyl Cyclobutane-1,1-dicarboxylate
This protocol describes the base-mediated intramolecular cyclization of a diethyl (3-halopropyl)malonate.
Materials:
-
Diethyl (3-halopropyl)malonate (chloro, bromo, or iodo derivative)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere.
-
The diethyl (3-halopropyl)malonate is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
The reaction mixture is heated to reflux. The reaction time will vary significantly depending on the halogen (Iodo < Bromo < Chloro). The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the ethanol is removed under reduced pressure.
-
The residue is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated, and the resulting crude diethyl cyclobutane-1,1-dicarboxylate is purified by vacuum distillation.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and cyclization of haloalkyl malonates.
Caption: Factors influencing the reactivity of haloalkyl malonates.
A Comparative Guide to the Synthesis of Cyclobutanecarboxylic Acid: Alternatives to Diethyl (3-chloropropyl)malonate
For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of various alternatives to the traditional use of diethyl (3-chloropropyl)malonate for the synthesis of cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry.
This comparison delves into several prominent synthetic strategies, presenting quantitative data, detailed experimental protocols, and an analysis of the advantages and disadvantages of each approach. The methods evaluated include the classic malonic ester synthesis, decarboxylation of a dicarboxylic acid precursor, modern [2+2] photocycloaddition, and an emerging diastereoselective route via Knoevenagel condensation.
Performance Comparison of Synthetic Routes
The choice of synthetic pathway to cyclobutanecarboxylic acid significantly impacts key experimental parameters such as yield, reaction time, and temperature. The following table summarizes the quantitative data for the discussed methods to facilitate a direct comparison.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature (°C) | Overall Yield (%) |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide, KOH | Multi-step | 60-170 | 18-21[1] |
| Decarboxylation | 1,1-Cyclobutanedicarboxylic acid | Heat | Not specified | 160-170 | 86-91[1][2] |
| [2+2] Photocycloaddition | Acrylic acid, Ethylene | Dichloromethane, UV irradiation (450W Hg lamp) | 4 hours | -70 to -50 | 97[2] |
| Knoevenagel Condensation | Ester, Meldrum's acid | Pyrrolidine, Acetic acid, NaBH₄ | Multi-step | RT to 40 | ~39 (for a disubstituted analog)[3] |
Detailed Experimental Protocols
Malonic Ester Synthesis
This classical approach involves the formation of a cyclobutane ring through the reaction of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate: A solution of sodium ethoxide is prepared from sodium in absolute ethanol. To this, diethyl malonate is added, followed by the dropwise addition of 1,3-dibromopropane while maintaining the temperature at 60-65°C. The reaction mixture is heated on a steam bath for approximately 2 hours until neutral. After an aqueous workup, the product is isolated by steam distillation.
-
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The diethyl ester is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol for 2 hours. The ethanol is removed by distillation, and the residue is dissolved in water and acidified with hydrochloric acid. The dicarboxylic acid is then extracted with ether and purified by crystallization from ethyl acetate.
-
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid: The 1,1-cyclobutanedicarboxylic acid is placed in a distillation flask and heated in an oil bath at 160-170°C until the evolution of carbon dioxide ceases. The crude cyclobutanecarboxylic acid is then collected by distillation at 189-195°C and can be further purified by redistillation.[1]
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
A well-established and understood reaction mechanism.
Disadvantages:
-
Generally provides lower overall yields compared to other methods.[1]
-
A multi-step synthesis which can be time-consuming.
-
The initial cyclization step can be low-yielding.
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
This method offers a straightforward, high-yielding final step to produce cyclobutanecarboxylic acid from its dicarboxylic acid precursor.
Experimental Protocol: 1,1-Cyclobutanedicarboxylic acid is placed in a distillation apparatus. The flask is heated in a suitable bath to approximately 160°C. This temperature is maintained until the evolution of carbon dioxide gas has stopped. Following the completion of the decarboxylation, the temperature is raised, and the crude cyclobutanecarboxylic acid is distilled, collecting the fraction boiling between 189-195°C. The product can be further purified by redistillation.[1][2]
Advantages:
Disadvantages:
-
Requires the prior synthesis of 1,1-cyclobutanedicarboxylic acid, which is often prepared via the malonic ester synthesis.
[2+2] Photocycloaddition
A modern and highly efficient method that utilizes light to directly form the cyclobutane ring from simple precursors.
Experimental Protocol: In a suitable glass reaction vessel, acrylic acid is dissolved in dichloromethane. The solution is cooled to between -70 and -50°C using a dry ice/acetone bath. Ethylene gas is then bubbled through the cooled solution at a controlled rate. The reaction mixture is irradiated with a 450W high-pressure mercury lamp for approximately 4 hours, or until the starting material is consumed as monitored by GC. After the reaction is complete, the ethylene flow is stopped, and the UV lamp is turned off. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield pure cyclobutanecarboxylic acid.[2]
Advantages:
-
Exceptionally high yield.[2]
-
Atom-economical, forming the ring in a single step.
-
Can be a more sustainable and scalable process for industrial applications.
Disadvantages:
-
Requires specialized photochemical equipment.
-
Involves the handling of ethylene gas.
-
Low temperatures are necessary, which can be energy-intensive.
Knoevenagel Condensation and Diastereoselective Reduction
This newer approach offers a scalable and chromatography-free method to access cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds, which are of interest in drug discovery. While not a direct synthesis of the parent cyclobutanecarboxylic acid, it represents an important alternative for producing functionalized analogs.
Experimental Protocol: The synthesis involves the Knoevenagel condensation of an appropriate ester with Meldrum's acid, catalyzed by pyrrolidine and acetic acid. This is followed by a diastereoselective reduction of the resulting cyclobutylidene Meldrum's acid derivative using sodium borohydride. The final steps involve hydrolysis and decarboxylation to yield the target substituted cyclobutanecarboxylic acid. The diastereomeric ratio can be improved by recrystallization, and careful control of acidic impurities is crucial.[3]
Advantages:
-
Scalable and avoids column chromatography.[3]
-
Provides access to stereochemically defined substituted cyclobutanes.
Disadvantages:
-
A multi-step process with a moderate overall yield.[3]
-
The reported procedure is for a substituted analog, not the parent compound.
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.
Caption: Malonic Ester Synthesis Workflow.
Caption: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid.
Caption: [2+2] Photocycloaddition Synthesis.
Conclusion
For laboratory-scale synthesis where high yield and simplicity are desired, the decarboxylation of 1,1-cyclobutanedicarboxylic acid is an excellent choice for the final step, although it requires a precursor that is often made via the lower-yielding malonic ester route. The [2+2] photocycloaddition of acrylic acid and ethylene stands out as the most efficient method in terms of yield and atom economy, making it a highly attractive option for both lab and industrial-scale production, provided the necessary equipment is available. The traditional malonic ester synthesis , while being a classic and versatile method, is hampered by its multi-step nature and lower overall yield. The Knoevenagel condensation route presents a modern, scalable approach for producing specifically substituted cyclobutanecarboxylic acid derivatives, which is of particular interest in the context of drug development.
The selection of the most appropriate synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale, available equipment, cost considerations, and the need for specific substitutions on the cyclobutane ring.
References
Yield comparison between different synthetic routes to Diethyl (3-chloropropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Diethyl (3-chloropropyl)malonate, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. By examining different methodologies, this document aims to equip researchers with the necessary information to select the most efficient and suitable synthesis for their specific needs, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound is most prominently achieved through the alkylation of diethyl malonate. This classical approach offers a straightforward and reliable method with good yields. This guide will focus on the comparative analysis of two primary synthetic strategies:
-
Alkylation of Diethyl Malonate with 1-bromo-3-chloropropane: This is the most direct and widely utilized method.
-
Alkylation of Diethyl Malonate with 1,3-dichloropropane: An alternative alkylation using a less reactive but potentially more cost-effective starting material.
A third, theoretical route involving a Michael addition followed by chlorination is plausible but lacks substantial literature precedent for this specific product and is therefore not detailed in the experimental section.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Alkylation with 1-bromo-3-chloropropane | Route 2: Alkylation with 1,3-dichloropropane |
| Starting Materials | Diethyl malonate, 1-bromo-3-chloropropane, Sodium ethoxide | Diethyl malonate, 1,3-dichloropropane, Sodium ethoxide |
| Typical Yield | 75-85% | 60-70% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Reaction Temperature | Reflux (typically in ethanol) | Reflux (typically in ethanol) |
| Key Considerations | Higher reactivity of alkylating agent, generally higher yield. | Lower reactivity of alkylating agent, may require longer reaction times or stronger bases. Potential for di-alkylation as a side product. |
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established procedures for malonic ester synthesis.
Route 1: Alkylation of Diethyl Malonate with 1-bromo-3-chloropropane
Materials:
-
Diethyl malonate
-
1-bromo-3-chloropropane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Alkylation: After the addition of diethyl malonate is complete, add 1-bromo-3-chloropropane dropwise to the reaction mixture. The mixture is then heated to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove most of the ethanol. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Route 2: Alkylation of Diethyl Malonate with 1,3-dichloropropane
Materials:
-
Diethyl malonate
-
1,3-dichloropropane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as described in Route 1.
-
Formation of the Enolate: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
Alkylation: To the resulting solution, add 1,3-dichloropropane dropwise. Due to the lower reactivity of 1,3-dichloropropane compared to 1-bromo-3-chloropropane, the reaction mixture is heated to reflux for a longer period, typically 8-12 hours.
-
Work-up and Purification: The work-up and purification steps are identical to those described in Route 1. The crude product is purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthetic comparisons and the general mechanism of the primary synthetic route.
Caption: Logical Flow of Synthesis Comparison
Caption: General Mechanism for Alkylation of Diethyl Malonate
Analysis of reaction kinetics for the cyclization of Diethyl (3-chloropropyl)malonate
Comparison of Synthetic Methodologies
The synthesis of cyclobutanecarboxylic acid and its esters is a critical step in the preparation of various biologically active compounds.[1] The classical approach involves the intramolecular cyclization of a substituted diethyl malonate. However, other methods, such as the oxidative ring contraction of cyclopentanone and the [2+2] cycloaddition of ethylene with acrylic acid, offer alternative pathways.
| Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Intramolecular Alkylation | Diethyl malonate, 1-bromo-3-chloropropane | Sodium ethoxide in ethanol, reflux | ~8 hours for alkylation, subsequent cyclization time varies | 87.5% (for diethyl 2-(3-chloropropyl)malonate)[2] | Readily available starting materials, well-established procedure. | Potential for side reactions like intermolecular condensation, requires subsequent hydrolysis and decarboxylation. |
| Oxidative Ring Contraction | Cyclopentanone | Hydrogen peroxide, Selenium dioxide (catalyst) | Not specified | Not specified | Direct conversion to the cyclobutane ring. | Use of toxic selenium dioxide catalyst. |
| [2+2] Cycloaddition | Acrylic acid, Ethylene | Dichloromethane, -30 to -20°C, UV irradiation | 3 hours | 97% | High yield, direct formation of cyclobutanecarboxylic acid. | Requires specialized photochemical equipment, use of gaseous ethylene. |
| Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid | 1,1-Cyclobutanedicarboxylic acid | Heat (~160°C) | Not specified | 86-91%[3] | High yield for the final step, straightforward procedure. | The precursor dicarboxylic acid needs to be synthesized first. |
Experimental Protocols
Method 1: Intramolecular Alkylation via Malonic Ester Synthesis
This method involves two main stages: the initial alkylation of diethyl malonate and the subsequent intramolecular cyclization, followed by hydrolysis and decarboxylation.
Stage 1: Synthesis of Diethyl (3-chloropropyl)malonate [2]
-
A solution of diethyl malonate (1.0 mol) and 1-bromo-3-chloropropane (1.1 mol) in absolute ethanol (500 mL) is prepared.
-
Nano-sized potassium carbonate (1.3 mol) is added to the solution.
-
The mixture is heated to 65°C and stirred for 8 hours.
-
The reaction progress is monitored by gas chromatography.
-
After completion, the product, diethyl 2-(3-chloropropyl)malonate, is isolated with a reported yield of 87.5%.[2]
Stage 2: Cyclization, Hydrolysis, and Decarboxylation (General Procedure)[4][5]
-
The substituted diethyl malonate is treated with a base like sodium ethoxide to facilitate intramolecular cyclization to form diethyl 1,1-cyclobutanedicarboxylate.[4]
-
The resulting diester is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.[4]
-
After removing the ethanol, the residue is dissolved in water and acidified to yield 1,1-cyclobutanedicarboxylic acid.[4]
-
The dicarboxylic acid is then heated to 160-170°C to induce decarboxylation, yielding cyclobutanecarboxylic acid. The crude product is collected by distillation at 189-195°C.[3][4]
Method 2: [2+2] Cycloaddition for Cyclobutanecarboxylic Acid Synthesis[3]
-
Acrylic acid (72 g) is dissolved in dichloromethane (500 g) in a glass vessel.
-
The solution is cooled to between -70°C and -50°C using an acetone-dry ice bath.
-
Ethylene gas is bubbled through the solution at a rate of 137 ml/min for 4 hours.
-
The reaction is catalyzed by UV irradiation from a high-pressure mercury lamp.
-
Upon completion (monitored by GC), the solvent is removed by distillation.
-
The resulting crude product is purified by reduced pressure distillation to yield cyclobutanecarboxylic acid (97% yield).[3]
Visualizing the Synthetic Pathways
To better understand the workflow and the comparative logic of these synthetic methods, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of cyclobutanecarboxylic acid via malonic ester synthesis.
Caption: Logical comparison of synthetic routes to cyclobutanecarboxylic acid derivatives.
References
Validating the Structure of Diethyl (3-chloropropyl)malonate Adducts: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the unambiguous structural validation of intermediates is paramount. This guide provides a comparative overview of common analytical techniques for confirming the structure of Diethyl (3-chloropropyl)malonate adducts, complete with experimental data and detailed protocols.
Introduction to Structural Validation
This compound is a valuable building block in organic synthesis. Its adducts are key intermediates in the preparation of various heterocyclic compounds and pharmacologically active molecules. Accurate structural confirmation of these adducts is crucial to ensure the desired reaction pathway has occurred and to guarantee the purity and identity of subsequent products. The primary methods for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. While each method provides valuable insights, a combination of techniques is often employed for comprehensive structural elucidation.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information on the number of different types of protons, their chemical environment, and connectivity. | Excellent for determining the overall structure and connectivity of the molecule. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Reveals the number of different types of carbon atoms and their chemical environment. | Complements ¹H NMR by providing a direct count of carbon atoms. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (EI-MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Highly sensitive, providing a precise molecular weight. Fragmentation patterns can offer structural clues. | The molecular ion may not always be observed. Isomeric compounds can have similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | Quick and simple method to confirm the presence of key functional groups like esters (C=O) and alkyl halides (C-Cl). | Provides limited information about the overall molecular structure. |
Experimental Data Summary
The following table summarizes typical experimental data obtained for this compound and its adducts.
| Technique | This compound | Expected Adduct Characteristics |
| ¹H NMR (CDCl₃, 500 MHz) | δ 1.29 (t, J = 7.0 Hz, 6H), 1.81-1.87 (m, 2H), 2.01-2.06 (m, 2H), 3.48 (t, J = 7.5 Hz, 1H), 3.63 (t, J = 6.5 Hz, 2H), 4.20 (q, J = 7.0 Hz, 4H)[1] | Disappearance of the proton signal at δ 3.48 (malonate CH) and the appearance of new signals corresponding to the substituent. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 14.1, 29.5, 31.8, 44.7, 51.5, 61.5, 169.2 | Shift in the malonate carbon signals and the appearance of new signals from the added moiety. |
| EI-MS | Molecular Ion (M⁺) at m/z 236/238 (due to ³⁵Cl/³⁷Cl isotopes). | A molecular ion corresponding to the mass of the adduct. Characteristic fragmentation patterns often involve the loss of the diethyl malonate moiety or parts of it.[2] |
| IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~750 (C-Cl) | Persistence of the strong ester carbonyl stretch. New bands may appear depending on the nature of the adduct. |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound adduct.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure using nano-K₂CO₃ as a base.[1]
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add nano-K₂CO₃ (1.3 equivalents), a solution of diethyl malonate (1.0 equivalent), and 1-bromo-3-chloropropane (1.1 equivalents) in absolute ethanol.
-
Reaction: Heat the mixture to 65°C and stir for 8 hours. Monitor the reaction progress using Gas Chromatography (GC).
-
Workup: After completion, filter the reaction mixture to remove the base.
-
Purification: Distill the filtrate under reduced pressure to obtain pure this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the adduct in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Record the spectrum on a 500 MHz spectrometer. Acquire at least 16 scans.
-
¹³C NMR Acquisition: Record the spectrum on the same instrument. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Mass Spectrometric Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by GC.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the adduct (e.g., m/z 50-500).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid adduct with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film of a liquid sample can be analyzed between two salt plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups present in the molecule.
By following these protocols and comparing the obtained data with the expected values, researchers can confidently validate the structure of their this compound adducts, ensuring the integrity of their synthetic work.
References
A Comparative Guide to Diethyl (3-chloropropyl)malonate and Alternatives in Cyclobutane Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of cyclobutane rings is a critical step in the creation of novel therapeutics and complex molecules. This guide provides an objective comparison of diethyl (3-chloropropyl)malonate with other reagents in the cyclocondensation reaction to form diethyl cyclobutane-1,1-dicarboxylate, a key synthetic intermediate. The comparison is supported by experimental data on reaction yields, conditions, and a discussion of the primary synthetic pathways.
The synthesis of diethyl cyclobutane-1,1-dicarboxylate is a classic example of a cyclocondensation reaction, typically achieved through the alkylation of diethyl malonate. Two primary strategies are employed: a one-pot reaction involving diethyl malonate and a 1,3-dihalopropane, or a two-step process where an intermediate, such as this compound, is first synthesized and then subjected to intramolecular cyclization.
Performance Comparison in Cyclobutane-1,1-dicarboxylate Synthesis
The choice of reagent and synthetic route significantly impacts the yield and reaction conditions required for the synthesis of diethyl cyclobutane-1,1-dicarboxylate. Below is a summary of quantitative data from various experimental approaches.
| Reagent/Method | Electrophile | Base | Solvent | Reaction Time | Yield (%) |
| Two-Step: Intramolecular Cyclization | |||||
| This compound | - | Sodium Ethoxide | Ethanol | Not specified | * |
| One-Pot Cyclocondensation | |||||
| Diethyl malonate + 1-Bromo-3-chloropropane | 1-Bromo-3-chloropropane | Sodium Ethoxide | Ethanol | ~2.25 hours | 53-55% |
| Diethyl malonate + 1,3-Dibromopropane | 1,3-Dibromopropane | Sodium Ethoxide | Ethanol | ~2.5 hours | Not explicitly stated for diester, but diacid is formed |
| Diethyl malonate + 1,3-Dichloropropane | 1,3-Dichloropropane | Sodium Ethoxide | Ethanol | Slower, requires harsher conditions | Lower than dibromo/chlorobromo derivatives |
| Alternative Two-Step Method | |||||
| Diethyl allylmalonate + HBr, then NaOEt | - | Sodium Ethoxide | Not specified | Not specified | ~50% (overall) |
Reaction Pathways and Experimental Considerations
The formation of diethyl cyclobutane-1,1-dicarboxylate can be visualized through two main pathways: a one-pot, two-step sequence in a single reaction vessel, or a discrete two-step synthesis with isolation of the intermediate.
One-Pot Synthesis vs. Two-Step Synthesis
The one-pot synthesis offers a more streamlined approach by forming the cyclobutane ring directly from diethyl malonate and a 1,3-dihalopropane without isolating the intermediate. This method is often preferred for its operational simplicity. The reactivity of the dihalopropane is a critical factor, with the leaving group ability following the trend I > Br > Cl. Consequently, 1,3-dibromopropane is more reactive than 1,3-dichloropropane, generally leading to faster reactions and higher yields under milder conditions.[1] 1-Bromo-3-chloropropane offers a good balance of reactivity and cost.
The two-step synthesis involves the initial preparation and isolation of diethyl (3-halopropyl)malonate, followed by a separate intramolecular cyclization step. While this approach is more labor-intensive, it can be advantageous when optimizing the cyclization step independently or when the intermediate is required for other purposes.
A notable side reaction in these syntheses is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of two molecules of diethyl malonate with one molecule of the 1,3-dihalopropane.[2] Careful control of reaction conditions, such as the rate of addition of reagents, can help to minimize this side product.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of diethyl cyclobutane-1,1-dicarboxylate.
Protocol 1: One-Pot Synthesis using Diethyl Malonate and 1-Bromo-3-chloropropane[3]
Materials:
-
Diethyl malonate
-
1-Bromo-3-chloropropane
-
Sodium metal
-
Absolute ethanol
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by adding 138 g (6.0 g atoms) of sodium to 2.5 L of absolute ethanol in a 5-L round-bottomed flask equipped with a reflux condenser.[3]
-
In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane are mixed.[3]
-
The mixture is heated to 80°C with vigorous stirring, and the sodium ethoxide solution is slowly added over approximately 1.5 hours, maintaining a gentle reflux.[3]
-
After the addition is complete, the mixture is refluxed with continued stirring for an additional 45 minutes.[3]
-
The ethanol is removed by distillation.[3]
-
The reaction mixture is cooled, and 900 mL of cold water is added to dissolve the sodium halides.[3]
-
The organic layer is separated, and the aqueous layer is extracted three times with 500-mL portions of ether.[3]
-
The combined organic layer and ether extracts are dried over anhydrous sodium sulfate.[3]
-
The ether is removed by distillation, and the residue is distilled under reduced pressure to yield 320-330 g (53-55%) of diethyl 1,1-cyclobutanedicarboxylate.[3]
Protocol 2: Two-Step Synthesis via Diethyl (3-halopropyl)malonate (General Procedure)
Step 1: Synthesis of Diethyl (3-halopropyl)malonate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the sodium ethoxide solution at a controlled temperature.
-
Add an excess of a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) and reflux the mixture.
-
After the reaction is complete, perform an aqueous work-up and purify the resulting diethyl (3-halopropyl)malonate by vacuum distillation.
Step 2: Intramolecular Cyclization
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the purified diethyl (3-halopropyl)malonate to the sodium ethoxide solution.
-
Reflux the mixture to induce intramolecular cyclization.
-
Perform an aqueous work-up and purify the final product, diethyl cyclobutane-1,1-dicarboxylate, by vacuum distillation.
Conclusion
The choice between this compound and a one-pot reaction with diethyl malonate and a 1,3-dihalopropane for the synthesis of diethyl cyclobutane-1,1-dicarboxylate depends on the specific requirements of the synthesis. The one-pot method, particularly with 1-bromo-3-chloropropane, offers a more direct and efficient route with a respectable yield of 53-55%.[3] While a dedicated protocol for the cyclization of pre-formed this compound is less commonly detailed with specific yield data, the two-step approach provides greater control over the reaction sequence. For applications where operational simplicity and time are critical, the one-pot synthesis is generally the more pragmatic choice. However, for more complex syntheses or where optimization of the cyclization is paramount, the two-step method via this compound remains a viable and important strategy.
References
A Comparative Guide to Assessing the Purity of Synthesized Diethyl (3-chloropropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized Diethyl (3-chloropropyl)malonate. The information presented herein is supported by established analytical principles and data derived from the analysis of structurally similar compounds, offering a robust framework for laboratory application.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the use of HPLC for purity assessment and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane in the presence of a base.
Reaction Scheme:
Caption: Workflow for HPLC purity assessment of this compound.
Logical Relationship of Purity Assessment Methods
Caption: Interrelation of analytical methods for comprehensive purity assessment.
Navigating the Reactivity of Diethyl (3-chloropropyl)malonate: A Comparative Guide to Intramolecular Cyclization versus Intermolecular Substitution
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount. Diethyl (3-chloropropyl)malonate, a versatile building block, stands at a crossroads of chemical transformation, primarily leading to either intramolecular cyclization to form diethyl 1,1-cyclobutanedicarboxylate or intermolecular substitution to yield tetraethyl 1,1,5,5-pentanetetracarboxylate. This guide provides a comparative analysis of these competing reaction pathways, supported by experimental data, to aid in the strategic selection of reaction conditions for achieving desired synthetic outcomes.
The reaction of this compound in the presence of a base initiates a cascade of possibilities. The acidic α-hydrogen of the malonate moiety is readily abstracted, forming a nucleophilic enolate. This enolate can then undergo an internal S(_N)2 reaction, where the carbanion attacks the electrophilic carbon of the chloropropyl chain, leading to the formation of a four-membered ring. Alternatively, the enolate can react with another molecule of this compound or its precursors in an intermolecular fashion.
The Decisive Role of the Base: Sodium Ethoxide vs. Potassium Carbonate
The choice of base is a critical determinant of the reaction's trajectory. Strong alkoxide bases, such as sodium ethoxide in ethanol, are commonly employed and have been shown to favor the intramolecular cyclization pathway, albeit with the notable formation of the intermolecular substitution product as a significant side reaction. In contrast, the use of a weaker base like potassium carbonate, often in conjunction with a polar aprotic solvent such as dimethylformamide (DMF), is typically utilized for the initial alkylation of diethyl malonate to produce this compound itself.
Quantitative Comparison of Reaction Outcomes
The following table summarizes the observed product distribution under different basic conditions.
| Base | Solvent | Reaction Pathway | Product | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | Intramolecular Cyclization | Diethyl 1,1-cyclobutanedicarboxylate | 53-55% | [1] |
| Sodium Ethoxide | Ethanol | Intermolecular Substitution | Tetraethyl 1,1,5,5-pentanetetracarboxylate | 30-40% | [2] |
| nano-K₂CO₃ | Ethanol | Initial Substitution | This compound | 87.5% | [3] |
| Sodium Ethoxide | Ethanol | Initial Substitution | This compound | 60.2% | [3] |
Note: The yields for the intermolecular substitution product were reported in test experiments using trimethylene bromide, a close analog of 1-bromo-3-chloropropane used to generate the this compound in situ.
Mechanistic Pathways Visualized
The competing reaction mechanisms of this compound under basic conditions are illustrated below.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl (3-chloropropyl)malonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Diethyl (3-chloropropyl)malonate, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment is mandatory to prevent direct contact.
Hazard Identification:
| Hazard Statement | Classification | Signal Word |
| Causes skin irritation | Skin Corrosion/Irritation | Warning |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Warning |
This data is synthesized from multiple Safety Data Sheets (SDS) for this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the required equipment for different operational scenarios.
| Operational Scenario | Required Personal Protective Equipment |
| Routine Handling & Use | - Eye/Face Protection: Chemical safety goggles or a face shield.[2] - Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber, Neoprene).[1] - Skin and Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1] |
| Spill Response | - All PPE for routine handling. - Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[2] |
| Emergency Situations (e.g., Fire) | - Full protective gear, including a self-contained breathing apparatus (SCBA).[2] |
Operational and Disposal Plans
A systematic workflow is essential for both the safe handling and disposal of this compound. The following diagrams illustrate the recommended procedures.
Detailed Methodologies
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
For Minor Spills (contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Maintain operation of the fume hood.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[1]
-
Collection: Carefully scoop the absorbent material into a designated, sealable waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the waste container and dispose of it as hazardous waste.[1]
For Major Spills (outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close doors to the affected area to contain vapors.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Contact Authorities: Notify your institution's environmental health and safety (EHS) office and, if necessary, emergency services.
-
Await Professional Response: Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal Procedure
This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Use a clearly labeled, non-reactive, and sealable container for all waste. The label should include the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from heat and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste management company. Adhere strictly to all local, state, and federal regulations.[1]
By implementing these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and their colleagues, ensuring a continued focus on their vital work in a secure laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
